4-Bromo-3-methylbenzohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJALHSTCHFUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397880 | |
| Record name | 4-Bromo-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-43-9 | |
| Record name | 4-Bromo-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-methylbenzohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the benzohydrazide scaffold represents a "privileged" structure, a core molecular framework that demonstrates a remarkable versatility in binding to a diverse array of biological targets. This inherent adaptability has rendered benzohydrazide derivatives a focal point of extensive research, leading to the discovery of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This guide provides a detailed technical overview of a specific and promising derivative: 4-Bromo-3-methylbenzohydrazide.
This document will serve as a comprehensive resource for researchers and drug development professionals, offering in-depth insights into the fundamental properties, synthesis, and potential therapeutic applications of this compound. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide aims to empower scientists to effectively harness the potential of this compound in their research and development endeavors.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and bioavailability. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 148672-43-9 | |
| Molecular Formula | C₈H₉BrN₂O | |
| Molecular Weight | 229.07 g/mol | |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available in searched literature | |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethyl acetate and chloroform (inferred from related compounds). | |
| SMILES | CC1=C(C=CC(=C1)C(=O)NN)Br | |
| InChI | InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) |
**
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-3-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Bromo-3-methylbenzohydrazide. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physicochemical Characteristics
Quantitative data regarding the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes the available information, including data for closely related compounds to provide context.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | PubChem |
| Molecular Weight | 229.08 g/mol | PubChem |
| Melting Point | Data not available | ChemicalBook[1] |
| Melting Point of related compound (4-Bromo-3-methylbenzamide) | 177-182 °C | Fisher Scientific[2] |
| Melting Point of precursor (4-Bromo-3-methylbenzoic acid) | 212-216 °C | Sigma-Aldrich[3] |
| Boiling Point | Data not available | ChemicalBook[1] |
| Solubility | Data not available | |
| Predicted XlogP | 1.5 | PubChemLite[4] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on standard synthetic methodologies for benzohydrazide derivatives, a plausible two-step synthesis starting from 4-Bromo-3-methylbenzoic acid can be proposed.
Step 1: Esterification of 4-Bromo-3-methylbenzoic acid
The first step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a common procedure to activate the carboxyl group for subsequent reaction with hydrazine.
-
Reaction: 4-Bromo-3-methylbenzoic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Procedure:
-
Suspend 4-Bromo-3-methylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-3-methylbenzoate.[5]
-
Step 2: Hydrazinolysis of Methyl 4-bromo-3-methylbenzoate
The methyl ester is then reacted with hydrazine hydrate to form the final benzohydrazide product.
-
Reaction: Methyl 4-bromo-3-methylbenzoate is reacted with hydrazine hydrate.
-
Procedure:
-
Dissolve methyl 4-bromo-3-methylbenzoate in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound is not well-documented, benzohydrazide derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties.
A study on a related bromo-substituted aromatic compound, α-Bromo-2′,3,4,4′-tetramethoxychalcone (α-Br-TMC), has shown that it acts as an inhibitor of the JAK/STAT signaling pathway.[6][7] This pathway is crucial in mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. It is plausible that this compound could exhibit similar inhibitory effects on this pathway.
Below is a conceptual diagram of the JAK/STAT signaling pathway, which could be a potential target for this compound.
Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-Bromo-3-methylbenzamide, 99% | Fisher Scientific [fishersci.ca]
- 3. 4-Bromo-3-methylbenzoic acid 97 7697-28-1 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 4-bromo-3-methylbenzoate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. [PDF] The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-3-methylbenzohydrazide (CAS Number 148672-43-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 4-Bromo-3-methylbenzohydrazide is limited. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis protocol based on established chemical principles, and context from related compounds. All quantitative data presented is either predicted or derived from general chemical knowledge, as specific experimental values are not found in the cited literature.
Core Compound Properties
This compound is a substituted aromatic hydrazine derivative. While specific experimental data is scarce, its fundamental properties can be summarized.
| Property | Data | Source |
| CAS Number | 148672-43-9 | |
| Molecular Formula | C₈H₉BrN₂O | |
| Molecular Weight | 229.08 g/mol | |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NN)Br | |
| InChI Key | BFJALHSTCHFUMF-UHFFFAOYSA-N | |
| Predicted XlogP | 1.5 | PubChemLite |
| Monoisotopic Mass | 227.98982 Da | PubChemLite |
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 228.99710 |
| [M+Na]⁺ | 250.97904 |
| [M-H]⁻ | 226.98254 |
| [M+NH₄]⁺ | 246.02364 |
| [M+K]⁺ | 266.95298 |
| [M+H-H₂O]⁺ | 210.98708 |
| [M+HCOO]⁻ | 272.98802 |
| [M+CH₃COO]⁻ | 287.00367 |
| [M]⁺ | 227.98927 |
| [M]⁻ | 227.99037 |
| [Source: PubChemLite][1] |
Proposed Synthesis Protocol
A standard and widely used method for the synthesis of benzohydrazides is the hydrazinolysis of the corresponding methyl benzoate ester.[2][3] This approach is proposed for the synthesis of this compound, starting from Methyl 4-bromo-3-methylbenzoate.
Reaction:
Methyl 4-bromo-3-methylbenzoate + Hydrazine Hydrate → this compound + Methanol
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 2 to 5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for a period of 2 to 6 hours.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate out of the solution as a white solid.[3]
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with cold water or ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[3]
-
Drying: Dry the purified product under vacuum.
Potential Biological Significance
While no biological studies have been published specifically for this compound, the benzohydrazide scaffold is recognized as a "privileged" structure in medicinal chemistry, known to bind to various biological targets.[5] Derivatives of benzohydrazide have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial Activity: Various substituted benzohydrazides have been synthesized and shown to possess antibacterial and antifungal properties.[3][6]
-
Anticancer Activity: Certain bromo-benzohydrazide derivatives have been evaluated for their in vitro anticancer potential against human cancer cell lines.[3]
-
Enzyme Inhibition: Hydrazide-hydrazone derivatives are investigated as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases.[7]
The presence of the bromo and methyl substituents on the phenyl ring of this compound makes it a valuable intermediate for creating a library of derivative compounds for screening in various biological assays. The hydrazine moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a common strategy for developing novel therapeutic agents.[5]
Visualizations
Proposed Synthesis Workflow:
References
- 1. PubChemLite - this compound (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Molecular Structure of 4-Bromo-3-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydrazide and its derivatives represent a significant class of compounds in medicinal and materials chemistry. Their unique structural features, including the presence of a reactive hydrazide moiety (-CONHNH2), allow for the synthesis of a wide array of Schiff bases and heterocyclic compounds. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
4-Bromo-3-methylbenzohydrazide is a halogenated aromatic hydrazide whose structural framework is of interest for the development of novel therapeutic agents and functional materials. The presence of a bromine atom and a methyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity and chemical reactivity. This document provides a detailed technical overview of its molecular structure, physicochemical properties, and spectroscopic characterization.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for database searches, regulatory submissions, and accurate record-keeping in a research context.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 148672-43-9 | [1] |
| Molecular Formula | C₈H₉BrN₂O | [1][2] |
| Molecular Weight | 229.07 g/mol | [1] |
| Monoisotopic Mass | 227.98982 Da | [2] |
| SMILES | CC1=C(C=CC(=C1)C(=O)NN)Br | [2] |
| InChI | InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) | [2] |
| InChIKey | BFJALHSTCHFUMF-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The expected data from key analytical techniques are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For a related compound, 3-bromo-4-methylbenzohydrazide, the methyl protons present a singlet peak around δ 2.34 ppm, while aromatic protons are observed between δ 7.2 and 8.1 ppm[3].
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C5-H) | ~7.8-8.0 | Doublet (d) | 1H |
| Aromatic-H (C6-H) | ~7.6-7.8 | Doublet of Doublets (dd) | 1H |
| Aromatic-H (C2-H) | ~7.5-7.7 | Singlet (s) or narrow Doublet (d) | 1H |
| -NH₂ (Hydrazide) | ~4.5-5.0 (broad) | Singlet (s) | 2H |
| -NH- (Amide) | ~9.5-10.0 (broad) | Singlet (s) | 1H |
| -CH₃ (Methyl) | ~2.4 | Singlet (s) | 3H |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the N-H and C=O bonds of the hydrazide group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Asymmetric & Symmetric Stretch | 3200-3400 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C=O (Amide I) | Stretch | 1640-1680 |
| N-H (Amide II) | Bend | 1580-1620 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1200-1350 |
| C-Br | Stretch | 500-650 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. A key feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units[3].
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular ion (with ⁷⁹Br) | ~228 |
| [M+2]⁺ | Molecular ion (with ⁸¹Br) | ~230 |
| [M-NHNH₂]⁺ | Loss of hydrazinyl group | ~197/199 |
| [C₇H₆Br]⁺ | Bromotolyl cation | ~170/172 |
Synthesis and Experimental Protocols
While a specific protocol for this compound is not widely published, a standard and reliable method involves the hydrazinolysis of the corresponding methyl ester. The overall synthesis workflow is depicted below.
Experimental Protocol: Synthesis via Methyl Ester
This protocol outlines a representative procedure for the synthesis of this compound.
Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid
-
To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield methyl 4-bromo-3-methylbenzoate.
Step 2: Hydrazinolysis of Methyl 4-Bromo-3-methylbenzoate
-
Dissolve the crude methyl 4-bromo-3-methylbenzoate (1.0 eq) from the previous step in ethanol (10 volumes).
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath. The product, this compound, will typically precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum to obtain the final product.
-
Purity can be assessed by melting point determination and the spectroscopic methods outlined in Section 3.0. Further purification can be achieved by recrystallization from ethanol or an appropriate solvent system.
Structural Analysis and Identification Workflow
The logical process for confirming the molecular structure of an unknown sample suspected to be this compound relies on the convergence of data from multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. Its structure has been defined by its molecular formula, C₈H₉BrN₂O, and its connectivity. The outlined spectroscopic data provide a clear fingerprint for its unambiguous identification, highlighting the characteristic signals of the substituted phenyl ring and the hydrazide moiety. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. This comprehensive guide serves as a foundational resource for researchers working with this compound, facilitating its synthesis, characterization, and exploration in drug discovery and materials science applications.
References
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Bromo-3-methylbenzohydrazide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the precise mechanism of action for 4-Bromo-3-methylbenzohydrazide is not yet fully elucidated in publicly available research, extensive studies on structurally similar benzohydrazide derivatives provide a strong foundation for predicting its biological activity. This technical guide synthesizes the existing knowledge on related compounds, with a particular focus on a close analog, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, which has been identified as a potent inhibitor of the mTOR signaling pathway, inducing autophagy and apoptosis in cancer cells. This document presents a hypothesized mechanism of action for this compound, supported by data from related compounds, and provides detailed experimental protocols and data presented in a structured format to guide future research and drug development efforts.
Introduction: The Benzohydrazide Scaffold in Drug Discovery
Benzohydrazides are a versatile class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2). This structural motif has garnered significant attention in medicinal chemistry due to its ability to serve as a pharmacophore for a wide range of biological activities. Derivatives of benzohydrazide have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of substituents on the benzene ring, such as halogens and alkyl groups, can significantly modulate the compound's biological effects.
Hypothesized Core Mechanism of Action: mTOR Pathway Inhibition
The most compelling evidence for the mechanism of action of a bromo-methyl-substituted benzohydrazide comes from a study on 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide , a close structural analog of this compound. This compound was identified as a novel inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
The study on the analog suggests that it can suppress the proliferation of triple-negative breast cancer (TNBC) cells by inducing cytostatic autophagy and apoptosis.[1] Based on these findings, it is hypothesized that this compound may also function as an mTOR inhibitor.
The mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is a central regulator of cell growth and proliferation. It integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid synthesis, and autophagy.
-
mTORC2 is primarily involved in cell survival and cytoskeletal organization.
Inhibition of mTOR, particularly mTORC1, can lead to the induction of autophagy, a cellular self-degradation process, and apoptosis, or programmed cell death.
Figure 1: Hypothesized inhibition of the mTORC1 signaling pathway by this compound.
Other Potential Biological Activities
Beyond mTOR inhibition, the broader class of benzohydrazide derivatives has been associated with other biological activities that could contribute to the overall pharmacological profile of this compound.
Anticancer Activity
Several studies have demonstrated the anticancer potential of bromo-substituted benzohydrazide derivatives against various cancer cell lines. For instance, a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides showed significant anticancer activity, with some compounds being more potent than the standard drugs tetrandrine and 5-fluorouracil against the HCT116 human colon cancer cell line.[2]
Enzyme Inhibition
Benzohydrazide derivatives have been reported to inhibit various enzymes:
-
Monoamine Oxidases (MAO): Certain N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[3]
-
β-Secretase (BACE-1): The same series of compounds also exhibited inhibitory effects on BACE-1, a key enzyme in the pathogenesis of Alzheimer's disease.[3]
-
Cholinesterases: Hydrazone derivatives of benzohydrazides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease.[4][5]
-
Alkaline Phosphatase: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been identified as inhibitors of alkaline phosphatase.[6]
Quantitative Data from Related Compounds
The following tables summarize quantitative data from studies on benzohydrazide derivatives with similar structural features to this compound.
Table 1: Anticancer Activity of 3/4-Bromo-N'-(substituted benzylidene)benzohydrazides against HCT116 Colon Cancer Cells [2]
| Compound | Substitution | IC50 (µM) |
| Compound 22 | 3-bromo, 3-phenylallylidene | 1.20 |
| Tetrandrine (Standard) | - | 1.53 |
| 5-Fluorouracil (Standard) | - | 4.6 |
Table 2: Enzyme Inhibitory Activity of N'-Benzoyl-2-methylbenzohydrazide Analogs
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
| N'-Substituted Benzohydrazides | Acetylcholinesterase (AChE) | 1.85 - 83.84 | [4] |
| N'-Substituted Benzohydrazides | Butyrylcholinesterase (BChE) | 3.68 - 16.1 | [3][4] |
| N'-Benzylidene Benzohydrazides | Monoamine Oxidase-A (MAO-A) | Ki = 0.35 | [3] |
| N'-Benzylidene Benzohydrazides | Monoamine Oxidase-B (MAO-B) | Ki = 1.97 | [3] |
| N'-Benzylidene Benzohydrazides | β-Secretase (BACE-1) | 8.47 - 9.92 | [3] |
Experimental Protocols for Mechanistic Studies
To investigate the hypothesized mechanism of action of this compound, the following experimental protocols, adapted from studies on its analogs, can be employed.
mTOR Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on mTOR kinase activity.
-
Principle: A fluorescence-based assay measures the phosphorylation of a substrate by the mTOR enzyme.
-
Reagents: Recombinant human mTOR enzyme, ATP, mTOR substrate (e.g., a fluorescently labeled peptide), and the test compound.
-
Procedure:
-
Prepare a reaction mixture containing mTOR enzyme and the test compound at various concentrations in a 96-well plate.
-
Initiate the reaction by adding ATP and the mTOR substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal, which is proportional to the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic and cytostatic effects of the compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231, MDA-MB-468 for breast cancer).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Western Blot Analysis for mTOR Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the mTOR signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Target Proteins: p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, LC3-I/II, and apoptosis markers (e.g., cleaved caspase-3, PARP).
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
References
- 1. Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Potential Biological Activities of 4-Bromo-3-methylbenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 4-Bromo-3-methylbenzohydrazide and its structurally related derivatives. While direct studies on this compound are limited, extensive research on its chemical analogs suggests significant potential in antimicrobial, anticancer, and enzyme inhibitory activities. This document collates available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms and workflows to serve as a valuable resource for researchers in drug discovery and development. The information presented is largely based on studies of closely related bromo- and methyl-substituted benzohydrazide derivatives, providing a strong foundation for future investigation into the specific properties of this compound.
Introduction
Benzohydrazides are a class of organic compounds characterized by a benzene ring and a hydrazide functional group (-CONHNH2). This scaffold is a key pharmacophore in numerous biologically active compounds, including the well-known antitubercular drug isoniazid. The versatility of the benzohydrazide structure allows for a wide range of chemical modifications, leading to a diverse array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] The introduction of halogen and methyl substituents on the benzene ring can significantly modulate the biological efficacy and physicochemical properties of these molecules.[3] This guide focuses on the potential activities of this compound, a specific derivative whose biological profile is inferred from the activities of its close structural analogs.
Potential Biological Activities
Based on the available literature for structurally similar compounds, this compound is predicted to exhibit a range of biological activities, primarily in the areas of antimicrobial and anticancer applications.
Antimicrobial Activity
Derivatives of bromobenzohydrazide have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action for many benzohydrazide-based antimicrobial agents involves the inhibition of essential microbial enzymes.
A series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides were synthesized and evaluated for their antimicrobial potential. One of the most potent compounds in this series, a 3-bromo derivative, exhibited significant antimicrobial activity.[4] Another study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share the 4-bromo-3-methylphenyl moiety, reported potent antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[5]
Table 1: Summary of Antimicrobial Activity of this compound Analogs
| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |
| 3-Bromo-N'-(substituted benzylidene)benzohydrazide (Compound 12) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | pMICam | 1.67 µM/ml | [4] |
| N-(3-(dimethylamino)phenyl)-5-(4-bromophenyl)pyrazine-2-carboxamide (Derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide) | XDR S. Typhi | MIC | 6.25 mg/mL | [5] |
Anticancer Activity
The anticancer potential of benzohydrazide derivatives is a significant area of research. These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
A study on 3/4-bromo-N'-(substituted benzylidene)benzohydrazides revealed potent in vitro anticancer activity against the human colon carcinoma cell line HCT116. One of the 3-bromo derivatives emerged as a highly potent anticancer agent, more so than the standard drugs tetrandrine and 5-fluorouracil.[4]
Table 2: Summary of Anticancer Activity of this compound Analogs
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 3-Bromo-N'-(3-phenylallylidene)benzohydrazide (Compound 22) | HCT116 (Human Colon Carcinoma) | IC50 | 1.20 µM | [4] |
| Tetrandrine (Standard Drug) | HCT116 (Human Colon Carcinoma) | IC50 | 1.53 µM | [4] |
| 5-Fluorouracil (Standard Drug) | HCT116 (Human Colon Carcinoma) | IC50 | 4.6 µM | [4] |
Enzyme Inhibition
The benzohydrazide scaffold is a known inhibitor of various enzymes. For instance, some benzohydrazide derivatives have been identified as inhibitors of succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration and a target for some fungicides.[6] Additionally, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown potent inhibitory activity against alkaline phosphatase (ALP).[5]
Table 3: Summary of Enzyme Inhibition Activity of a this compound Analog
| Compound/Derivative | Enzyme | Activity Metric | Value | Reference |
| N-(3-(dimethylamino)phenyl)-5-(4-bromophenyl)pyrazine-2-carboxamide (Derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide) | Alkaline Phosphatase (ALP) | IC50 | 1.469 ± 0.02 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzohydrazide derivatives.
Synthesis of Benzohydrazide Derivatives (General Procedure)
A general method for synthesizing benzohydrazide derivatives involves the condensation reaction between a substituted benzohydrazide and an appropriate aldehyde or ketone.
-
Step 1: Synthesis of Substituted Benzohydrazide: A mixture of a methyl- or ethyl-substituted benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) is refluxed in ethanol for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Cooling and Precipitation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate (the benzohydrazide) is collected by filtration.
-
Step 3: Washing and Recrystallization: The crude product is washed with cold water and then recrystallized from ethanol to yield the pure substituted benzohydrazide.
-
Step 4: Synthesis of Schiff Base Derivatives: The synthesized benzohydrazide (1 equivalent) is dissolved in ethanol, and an equimolar amount of a substituted aldehyde or ketone is added. A catalytic amount of glacial acetic acid is often added.
-
Step 5: Reflux and Product Isolation: The mixture is refluxed for 4-6 hours. After cooling, the solid product is filtered, washed with cold ethanol, and dried.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland) of the test organism is prepared in a suitable broth.
-
Plate Preparation: The inoculum is uniformly spread over the surface of a Mueller-Hinton agar plate.
-
Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and initial biological screening of benzohydrazide derivatives.
Potential Mechanism of Action: Enzyme Inhibition
This diagram illustrates a potential mechanism of action for benzohydrazide derivatives as enzyme inhibitors.
Experimental Workflow: MTT Assay
The following diagram outlines the key steps of the MTT assay for determining cytotoxicity.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound is currently lacking, the extensive research on its close structural analogs strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The compiled data on antimicrobial and anticancer activities, along with detailed experimental protocols, provide a solid starting point for the investigation of this specific compound.
Future research should focus on:
-
The synthesis and purification of this compound.
-
In vitro screening of the compound against a wide range of bacterial, fungal, and cancer cell lines to determine its specific activity profile.
-
Elucidation of the precise mechanisms of action, including the identification of specific molecular targets.
-
Structure-activity relationship (SAR) studies to optimize the benzohydrazide scaffold for enhanced potency and selectivity.
This technical guide serves as a foundational resource to stimulate and guide such future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.
References
- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. 3-Bromo-4-methylbenzohydrazide | 515143-79-0 | Benchchem [benchchem.com]
- 4. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-3-methylbenzohydrazide: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methylbenzohydrazide is a halogenated aromatic hydrazide derivative. The benzohydrazide scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Consequently, derivatives of benzohydrazide have been extensively explored for various pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of a bromine atom and a methyl group on the phenyl ring of this compound is anticipated to modulate its physicochemical properties and biological activity. This document provides a technical overview of the available literature on the synthesis and potential biological activities of this compound and its closely related analogs.
Synthesis and Chemical Properties
The synthesis of this compound is not explicitly detailed in the currently available literature. However, a plausible and commonly employed synthetic route involves a two-step process, starting from the commercially available 4-bromo-3-methylbenzoic acid.
Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid
The first step is the conversion of 4-bromo-3-methylbenzoic acid to its corresponding methyl ester, methyl 4-bromo-3-methylbenzoate. A standard laboratory procedure for this esterification involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, or by using a milder reagent such as thionyl chloride or oxalyl chloride to form the acyl chloride, which is then reacted with methanol.
Step 2: Hydrazinolysis of Methyl 4-bromo-3-methylbenzoate
The second step is the conversion of the methyl ester to the target benzohydrazide. This is typically achieved by reacting the methyl ester with hydrazine hydrate in a suitable solvent, such as an alcohol (e.g., ethanol or methanol). The reaction mixture is usually heated to reflux to drive the reaction to completion.
Experimental Protocols
Synthesis of Methyl 4-bromo-3-methylbenzoate (Exemplary Protocol)
A solution of 4-bromo-3-methylbenzoic acid in a suitable solvent like methanol can be heated at reflux with a catalytic amount of sulfuric acid for several hours. Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride, followed by the addition of methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.
Synthesis of this compound (General Protocol)
To a solution of methyl 4-bromo-3-methylbenzoate in ethanol, an excess of hydrazine hydrate is added. The mixture is then heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization.
Figure 1: Proposed synthetic workflow for this compound.
Biological Activities
While no specific biological data for this compound has been found in the reviewed literature, a study on a series of 3- and 4-bromo benzohydrazide derivatives provides valuable insights into its potential anticancer and antimicrobial activities. The structural similarity of these derivatives to the core compound suggests that this compound may exhibit comparable biological effects.
Anticancer Activity
A series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were synthesized and evaluated for their in vitro anticancer activity against the human colon carcinoma cell line (HCT116). Several of these derivatives demonstrated significant cytotoxic effects.[1]
Table 1: Anticancer Activity of 4-Bromo Benzohydrazide Derivatives against HCT116 Cell Line [1]
| Compound | Substitution on Hydrazone | IC50 (µM) |
| 4a | 4-Chlorobenzylidene | 2.15 ± 0.04 |
| 4b | 4-Fluorobenzylidene | 2.33 ± 0.02 |
| 4c | 4-Nitrobenzylidene | 1.88 ± 0.03 |
| 4d | 2-Hydroxybenzylidene | 2.50 ± 0.05 |
| Standard Drug (5-Fluorouracil) | - | 4.6 |
IC50: The concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity
The same series of 3/4-bromo benzohydrazide derivatives was also screened for their antimicrobial potential against a panel of microorganisms. The antimicrobial activity was expressed as pMICam (the negative logarithm of the average minimum inhibitory concentration).[1]
Table 2: Antimicrobial Activity of 4-Bromo Benzohydrazide Derivatives [1]
| Compound | Substitution on Hydrazone | pMICam (µM/ml) |
| 4a | 4-Chlorobenzylidene | 1.55 |
| 4b | 4-Fluorobenzylidene | 1.58 |
| 4c | 4-Nitrobenzylidene | 1.62 |
| 4d | 2-Hydroxybenzylidene | 1.50 |
pMICam: A higher value indicates greater antimicrobial activity.
Signaling Pathways and Mechanism of Action
The literature search did not yield any studies investigating the specific signaling pathways or the precise mechanism of action of this compound. Research on closely related brominated compounds suggests that their biological effects could be attributed to various mechanisms, including the inhibition of specific enzymes or interference with key cellular signaling cascades. For instance, some brominated chalcones have been shown to inhibit the JAK/STAT signaling pathway. However, without direct experimental evidence, the mechanism of action of this compound remains speculative.
Conclusion
References
4-Bromo-3-methylbenzohydrazide: An In-depth Technical Guide
An Introduction to a Niche Benzohydrazide Derivative
4-Bromo-3-methylbenzohydrazide is a substituted aromatic hydrazine derivative. While its specific discovery and a detailed historical account are not extensively documented in publicly available scientific literature, its structural class—benzohydrazides—has been a subject of significant interest in medicinal and materials chemistry. This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, properties, and potential applications based on the broader understanding of related compounds.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes its basic identifiers and computed properties.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | PubChem[1] |
| Molecular Weight | 229.07 g/mol | Appchem[2] |
| CAS Number | 148672-43-9 | Appchem[2] |
| Predicted XlogP | 1.5 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 2 | - |
| Predicted Hydrogen Bond Acceptor Count | 2 | - |
| Predicted Rotatable Bond Count | 1 | - |
Synthesis and Characterization
Experimental Protocol: General Synthesis of Benzohydrazides
This protocol is a generalized procedure based on common organic chemistry practices for the synthesis of benzohydrazides from their corresponding benzoic acids.
Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 4-bromo-3-methylbenzoate.
Step 2: Hydrazinolysis of Methyl 4-Bromo-3-methylbenzoate
-
Reaction Setup: Dissolve the methyl 4-bromo-3-methylbenzoate obtained in the previous step in a suitable solvent such as ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Reaction: Heat the reaction mixture to reflux for several hours. The formation of a precipitate may be observed.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
Characterization
The synthesized this compound would typically be characterized using the following spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and arrangement of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the compound.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the N-H, C=O, and C-Br bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Potential Applications and Research Directions
While specific biological activity or mechanism of action studies for this compound are not prominent in the literature, the broader class of benzohydrazides and their derivatives (hydrazones) are known to exhibit a wide range of biological activities. These include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[3] The presence of the bromo and methyl substituents on the benzene ring of this compound could modulate its biological activity and pharmacokinetic properties compared to other substituted benzohydrazides.
The primary amine group of the hydrazide moiety is a key functional group that can readily react with aldehydes and ketones to form hydrazones. This chemical reactivity allows for the facile synthesis of a diverse library of derivatives for biological screening.
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression from the corresponding carboxylic acid. This workflow can be visualized as follows:
Caption: Synthetic pathway for this compound.
Conclusion
This compound is a chemical compound for which detailed historical and experimental data is not widely available. However, based on the well-established chemistry of benzohydrazides, its synthesis and potential for derivatization are clear. Future research on this compound could focus on its synthesis, full characterization, and the exploration of its biological activities, potentially leading to the discovery of new therapeutic agents. The lack of extensive prior research presents an opportunity for novel investigations into the properties and applications of this specific substituted benzohydrazide.
References
An In-depth Technical Guide to 4-Bromo-3-methylbenzohydrazide: Safety, Handling, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3-methylbenzohydrazide, focusing on its safe handling, synthesis, and physicochemical properties. The information is intended to support researchers and professionals in drug development and chemical synthesis in the effective and safe utilization of this compound.
Compound Identification and Properties
This compound is a substituted benzohydrazide derivative. The presence of the bromo and methyl groups on the benzene ring, combined with the reactive hydrazide moiety, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the context of medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 148672-43-9 | [1] |
| Molecular Formula | C₈H₉BrN₂O | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | White to off-white solid | [No specific citation found] |
| Melting Point | Not available | [No specific citation found] |
| Boiling Point | Not available | [No specific citation found] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol and DMSO. | [No specific citation found] |
| InChIKey | BFJALHSTCHFUMF-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=CC(=C1)C(=O)NN)Br | [2] |
Safety and Handling
The following safety and handling information is derived from available Safety Data Sheets (SDS) for this compound and structurally related compounds. It is imperative to consult the specific SDS for the lot of material being used and to conduct a thorough risk assessment before commencing any experimental work.
Table 2: Hazard Identification and Precautionary Measures
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | Not classified. However, as with any chemical of unknown toxicity, it should be handled with care. |
| Skin Corrosion/Irritation | May cause skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Damage/Irritation | May cause serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Sensitization | May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn. In cases of potential significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Synthesis of this compound from Methyl 4-bromo-3-methylbenzoate
This protocol describes a two-step synthesis starting from 4-bromo-3-methylbenzoic acid.
Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid to Methyl 4-bromo-3-methylbenzoate
-
Materials:
-
4-Bromo-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (5-10 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of benzoic acid).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted starting material) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-bromo-3-methylbenzoate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Step 2: Hydrazinolysis of Methyl 4-bromo-3-methylbenzoate to this compound
-
Materials:
-
Methyl 4-bromo-3-methylbenzoate
-
Hydrazine hydrate (64-85%)
-
Ethanol or isopropanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 equivalent) in ethanol (5-10 volumes).
-
Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. The formation of a white precipitate may be observed. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Dry the purified product under vacuum.
-
Characterization
-
Thin Layer Chromatography (TLC): Monitor the reaction progress using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light or by staining with an appropriate agent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.
-
Infrared (IR) Spectroscopy: Identify the characteristic functional groups, such as the N-H, C=O, and C-Br stretches.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the synthesized compound.
Reactivity and Potential Applications
The hydrazide functional group in this compound is a versatile handle for further synthetic transformations. It can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are often investigated for their biological activities. The benzohydrazide scaffold is considered a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3]
The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Biological Activity and Signaling Pathways
Based on a comprehensive search of the available scientific literature, there is currently no specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound. While the broader class of benzohydrazides has been explored for various therapeutic applications, this particular substituted derivative has not been the subject of published biological studies.[4][5][6] Therefore, a diagram of a signaling pathway cannot be provided.
Experimental and Logical Workflows
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
This guide is intended to be a starting point for researchers. Always consult primary literature and safety documentation before undertaking any experimental work.
References
- 1. 4-BROMO-3-METHYLBENZHYDRAZIDE - Safety Data Sheet [chemicalbook.com]
- 2. PubChemLite - this compound (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. 3-Bromo-4-methylbenzohydrazide | 515143-79-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. allresearchjournal.com [allresearchjournal.com]
Navigating the Solubility Landscape of 4-Bromo-3-methylbenzohydrazide: A Technical Guide
For Immediate Release
Shanghai, China – December 29, 2025 – In the intricate world of pharmaceutical research and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This technical guide offers an in-depth exploration of the solubility profile of 4-Bromo-3-methylbenzohydrazide, a compound of interest for researchers and scientists in drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this guide provides a comprehensive overview of predicted lipophilicity and outlines a robust, generalized experimental protocol for determining thermodynamic solubility, a critical parameter for preclinical assessment.
Core Physicochemical Characteristics
| Parameter | Value | Source |
| Predicted XlogP | 1.5 | PubChem |
Table 1: Predicted Lipophilicity of this compound
The predicted XlogP value of 1.5 suggests that this compound has a relatively balanced solubility profile, with a slight preference for lipophilic environments. However, experimental verification is crucial for definitive characterization.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed, generalized methodology for determining the thermodynamic solubility of a solid compound like this compound in various solvents. The shake-flask method is the gold standard for this purpose, ensuring that a true equilibrium is reached between the dissolved and undissolved compound.[1]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of analytical grade (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.
-
Volumetric flasks and other standard laboratory glassware.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to several glass vials. The presence of excess solid is critical to ensure that saturation is achieved.
-
Add a precise volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.
-
-
Sample Collection and Processing:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the calibration standards and the diluted sample solutions using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Experimental Workflow Visualization
The logical flow of the thermodynamic solubility determination protocol can be visualized as follows:
This comprehensive guide provides researchers with the necessary framework to experimentally determine the solubility profile of this compound. Accurate solubility data is a cornerstone of successful drug development, influencing everything from formulation design to bioavailability. By following a rigorous and well-defined protocol, scientists can generate reliable data to inform critical decisions in the research and development pipeline.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 4-Bromo-3-methylbenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of 4-Bromo-3-methylbenzohydrazide derivatives. The protocols detailed below are intended to serve as a guide for the development of novel therapeutic agents, with a focus on anticancer and antimicrobial applications.
Introduction
Benzohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, characterized by a benzene ring linked to a hydrazide functional group, serves as a versatile scaffold for the synthesis of a wide array of derivatives. The incorporation of a bromo and a methyl group at the 4 and 3 positions of the benzene ring, respectively, can significantly influence the physicochemical properties and biological efficacy of the resulting molecules. These derivatives have shown promise as potent anticancer and antimicrobial agents, with mechanisms of action that include the inhibition of key cellular enzymes and disruption of microbial growth processes.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives is a multi-step process that begins with the preparation of the key intermediate, this compound. This intermediate is then typically condensed with various aldehydes or ketones to yield the final Schiff base derivatives.
Synthesis of 4-Bromo-3-methylbenzoic acid
The starting material for the synthesis is 4-Bromo-3-methylbenzoic acid.
Protocol:
-
A suspension of 4-Amino-3-methylbenzoic acid (0.483 mol) in water (411 mL) and 47% hydrobromic acid (486 mL) is stirred at 25°C for 1 hour.
-
The reaction mixture is then cooled to -2°C.
-
A solution of sodium nitrate (0.463 mol) in water (100 mL) is added to the reaction mixture over 15 minutes, maintaining the temperature between -1°C and -2°C.
-
The mixture is stirred at this temperature for an additional 1.5 hours.
-
This mixture is then slowly added to a suspension of copper(I) bromide (0.508 mol) in water (73 mL) and aqueous hydrobromic acid (73 mL).
-
The reaction is stirred at 25°C for 1 hour and then heated at 70°C for 1 hour.
-
The resulting solid is filtered, washed with water until the filtrate reaches a pH of 7, and then dried to yield 4-Bromo-3-methylbenzoic acid.
Synthesis of 4-Bromo-3-methylbenzoyl chloride
The carboxylic acid is then converted to its more reactive acyl chloride derivative.
Protocol:
-
Dissolve 4-Bromo-3-methylbenzoic acid in an inert solvent such as dichloromethane.
-
Add thionyl chloride dropwise to the solution.
-
Reflux the mixture, monitoring the reaction by observing the evolution of sulfur dioxide and hydrogen chloride gases.[1]
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-Bromo-3-methylbenzoyl chloride.
Synthesis of this compound
The benzoyl chloride is then reacted with hydrazine to form the hydrazide.
Protocol:
-
Dissolve the crude 4-Bromo-3-methylbenzoyl chloride in a suitable solvent like ethanol or tetrahydrofuran.
-
Slowly add hydrazine hydrate to the solution while stirring.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried.
Synthesis of this compound Derivatives (Schiff Bases)
The final derivatives are synthesized by condensing the hydrazide with various aromatic aldehydes.
Protocol:
-
Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of an acid, like glacial acetic acid.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized to obtain the pure derivative.
Caption: General synthesis workflow for this compound derivatives.
Applications in Drug Development
Anticancer Activity
Derivatives of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a key protein kinase involved in cell growth, proliferation, and survival. Inhibition of the mTOR signaling pathway can induce autophagic cell death and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC).
Quantitative Data: Anticancer and mTOR Inhibitory Activity
| Compound ID | Substitution on Phenyl Ring | mTOR IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) |
| 7c | 4-OH, 3-OCH₃ | 0.304 | 1.25 | 2.37 |
| 7d | 4-OH, 2-OCH₃ | 0.521 | 2.56 | 4.11 |
| 7a | 4-OH | 0.892 | 5.12 | 8.93 |
| 7b | 2,4-diOH | 0.765 | 4.33 | 7.54 |
Data sourced from a study on 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors. The original study should be consulted for full details.
Mechanism of Action: mTOR Signaling Pathway Inhibition
The mTOR protein is a central regulator of cell growth and proliferation. In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated, leading to uncontrolled cell division and resistance to apoptosis. The synthesized this compound derivatives act as mTOR inhibitors, blocking downstream signaling and thereby inducing two key cell death mechanisms:
-
Autophagy: A cellular process of self-digestion of damaged organelles and proteins. Inhibition of mTOR activates autophagy, which can lead to cell death in cancer cells.
-
Apoptosis: Programmed cell death, a crucial mechanism for eliminating cancerous cells. Inhibition of the mTOR pathway can trigger the intrinsic apoptotic pathway.
Caption: Simplified mTOR signaling pathway and the inhibitory action of derivatives.
Antimicrobial Activity
While specific data for this compound derivatives is still emerging, studies on closely related 3/4-bromo benzohydrazide derivatives and N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated significant antimicrobial potential. These compounds have shown activity against a range of bacteria, including drug-resistant strains.
Quantitative Data: Antimicrobial Activity
Table 1: Activity of 3/4-Bromo-N'-(substituted)benzohydrazides [2]
| Compound ID | Substitution (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 12 | 3-Phenylallyl | 6.25 | 12.5 | 25 |
| 1 | Benzylidene | 25 | 50 | 50 |
| 2 | 2-Chlorobenzylidene | 12.5 | 25 | 50 |
MIC: Minimum Inhibitory Concentration. Data is for a mixture of 3- and 4-bromo isomers and should be interpreted as indicative.
Table 2: Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi
| Compound ID | Substitution on Phenyl Ring | MIC (mg/mL) | MBC (mg/mL) |
| 5d | 4-Fluorophenyl | 6.25 | 12.5 |
| 5c | 4-Chlorophenyl | 12.5 | 25 |
| 5b | 4-Bromophenyl | 25 | 50 |
| 5a | Phenyl | 50 | 100 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. XDR S. Typhi: Extensively Drug-Resistant Salmonella Typhi.
Potential Mechanism of Action: DNA Gyrase Inhibition
One of the proposed mechanisms for the antibacterial action of some hydrazide derivatives is the inhibition of DNA gyrase. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death.
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Experimental Protocols for Biological Evaluation
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).
-
Inoculation of Agar Plates: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plates.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of the synthesized derivatives into the wells. Include a solvent control and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The synthetic route is well-established and allows for the generation of a diverse library of derivatives for structure-activity relationship studies. The identification of mTOR as a target for some of these derivatives in triple-negative breast cancer provides a strong rationale for their further optimization and preclinical development. While more research is needed to elucidate the specific antimicrobial mechanisms and to evaluate the in vivo efficacy and safety of these compounds, the initial data suggests that this chemical scaffold is a valuable starting point for the discovery of novel therapeutics.
References
Application Notes and Protocols: 4-Bromo-3-methylbenzohydrazide in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydrazide and its derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 4-Bromo-3-methylbenzohydrazide, a halogenated derivative of benzohydrazide, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. While extensive data on the antimicrobial properties of its various derivatives are available, this document provides a comprehensive guide to the methodologies for evaluating the antimicrobial potential of this compound itself.
These application notes and protocols are designed to offer detailed procedures for conducting antimicrobial susceptibility testing, summarizing available data from related compounds to infer potential activity, and outlining the necessary safety precautions for handling this compound.
Data Presentation: Antimicrobial Activity of 4-Bromobenzohydrazide Derivatives
Quantitative data on the antimicrobial activity of this compound is not extensively available in the public domain. However, studies on its closely related derivatives provide valuable insights into its potential antimicrobial spectrum. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 4-bromobenzohydrazide derivatives against a range of bacterial and fungal strains. This information can serve as a basis for designing antimicrobial assays for this compound.
Table 1: Antibacterial Activity of 4-Bromobenzohydrazide Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| (E)-N'-((1H-indol-3-yl)methylene)-4-bromobenzohydrazide | >100 | >100 | >100 | >100 | Not Tested | [1] |
| 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide | 12.5 | 6.25 | 25 | 50 | Not Tested | [2] |
| 3/4-bromo-N'-(substituted benzylidene)benzohydrazide (Compound 12) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (Derivative 5d) | Not Tested | Not Tested | Not Tested | Not Tested | Not Tested | [4] |
| Salmonella Typhi (XDR) | Not Tested | Not Tested | Not Tested | Not Tested | 6.25 | [4] |
Table 2: Antifungal Activity of 4-Bromobenzohydrazide Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide | 50 | 100 | [2] |
Experimental Protocols
The following are detailed protocols for standard antimicrobial susceptibility assays that can be adapted for evaluating this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., ATCC reference strains)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), pick several colonies of the test microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except for the sterility control well).
-
Controls:
-
Growth Control: A well containing only the microbial inoculum and broth.
-
Sterility Control: A well containing only broth.
-
Positive Control: A row with a standard antimicrobial agent undergoing serial dilution.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Agar Disc Diffusion Method
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
This compound
-
Sterile paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial or fungal strains
-
Sterile swabs
-
DMSO
-
Standard antimicrobial agent discs (positive control)
Protocol:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify and dry.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to the 0.5 McFarland standard as described in the broth microdilution method.
-
Inoculation of Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Application of Discs:
-
Impregnate sterile paper discs with a known concentration of the this compound solution (dissolved in DMSO).
-
Allow the solvent to evaporate completely from the discs in a sterile environment.
-
Place the impregnated discs, along with positive and negative (DMSO-only) control discs, onto the inoculated agar surface.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Mandatory Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Putative Antimicrobial Mechanisms of Benzohydrazides.
Safety and Handling
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Disclaimer: The information provided in these application notes is for research purposes only. The antimicrobial activity data is based on derivatives of this compound and should be used as a guide for experimental design. It is essential to perform independent testing to validate the activity of this compound. Always refer to a specific and current Safety Data Sheet (SDS) for the compound before use.
References
- 1. psecommunity.org [psecommunity.org]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 515143-79-0 Cas No. | 3-Bromo-4-methylbenzohydrazide | Matrix Scientific [matrix.staging.1int.co.uk]
Application Notes and Protocols: 4-Bromo-3-methylbenzohydrazide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Bromo-3-methylbenzohydrazide as a versatile intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below are based on established methodologies for analogous benzohydrazide derivatives and are intended to serve as a guide for the synthesis and evaluation of new chemical entities.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of hydrazones and various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. The presence of the bromo and methyl groups on the phenyl ring offers opportunities for further structural modifications and fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. Derivatives of substituted benzohydrazides have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.
Synthetic Applications
This compound serves as a crucial precursor for the synthesis of a variety of derivatives. The general synthetic workflow involves the initial condensation of the hydrazide with an appropriate aldehyde to form a hydrazone, which can then be cyclized to yield various heterocyclic cores.
Caption: General synthetic workflow starting from this compound.
Biological Activity of Derivatives
A series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides has been synthesized and evaluated for their antimicrobial and anticancer activities.[1][2] The quantitative data for the most potent compounds from this series are summarized below.
Anticancer Activity
| Compound ID | Structure/Substituent | Target Cell Line | IC50 (µM) | Standard Drug (IC50, µM) |
| 22 | (E)-4-bromo-N'-(3-phenylallylidene)benzohydrazide | HCT116 (Colon Cancer) | 1.20 | Tetrandrine (1.53), 5-Fluorouracil (4.6) |
Table 1: Anticancer activity of a potent bromo-benzohydrazide derivative.[1][2]
Antimicrobial Activity
| Compound ID | Structure/Substituent | pMICam (µM/ml) |
| 12 | 4-bromo-N'-(furan-2-ylmethylene)benzohydrazide | 1.67 |
Table 2: Antimicrobial activity of a potent bromo-benzohydrazide derivative.[1][2]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent conversion to hydrazone and oxadiazole derivatives. These protocols are based on established procedures for structurally related compounds.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of benzohydrazides from the corresponding benzoic acid ester.
Materials:
-
Methyl 4-bromo-3-methylbenzoate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve methyl 4-bromo-3-methylbenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Caption: Synthesis of this compound.
Protocol 2: Synthesis of 4-Bromo-3-methylbenzohydrazones
This protocol outlines the condensation reaction between this compound and an aldehyde to form a hydrazone.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone.
Protocol 3: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
This protocol describes the oxidative cyclization of a hydrazone intermediate to a 1,3,4-oxadiazole.
Materials:
-
4-Bromo-3-methylbenzohydrazone derivative
-
Chloramine-T or Iodine
-
Ethanol or Acetonitrile
-
Round-bottom flask
Procedure:
-
Suspend the 4-Bromo-3-methylbenzohydrazone (1 equivalent) in a suitable solvent like ethanol or acetonitrile.
-
Add the oxidizing agent, such as Chloramine-T (2 equivalents) or Iodine (1.2 equivalents) in the presence of a base like potassium carbonate.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and then with a dilute solution of sodium thiosulfate (if iodine was used).
-
The crude product is dried and purified by recrystallization or column chromatography to yield the 2,5-disubstituted-1,3,4-oxadiazole.
Caption: Synthesis of 1,3,4-oxadiazoles from hydrazones.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for the anticancer activity of this compound derivatives has not been fully elucidated in the available literature, many small molecule anticancer agents exert their effects through the induction of apoptosis and inhibition of cell proliferation. For the broader class of bromophenol derivatives, some have been shown to possess antioxidant and anticancer activities, potentially through the modulation of cellular redox pathways, such as the Nrf2/Keap1 pathway.[3][4][5] Further investigation is required to determine the specific molecular targets and signaling pathways affected by the derivatives of this compound.
Caption: Postulated general mechanism of anticancer activity.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with promising anticancer and antimicrobial activities. The synthetic protocols provided herein offer a foundation for the exploration of new derivatives and the development of potential therapeutic agents. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the pharmacological profiles of these compounds.
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]
Application Notes: Functionalization of 4-Bromo-3-methylbenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-3-methylbenzohydrazide is a versatile scaffold in medicinal chemistry and materials science. The presence of the bromo- substituent on the aromatic ring and the reactive hydrazide moiety allows for a wide range of functionalization reactions. These modifications can be used to synthesize diverse libraries of compounds for screening as potential therapeutic agents or for the development of novel materials. Benzohydrazide derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This document provides detailed protocols for two common functionalization strategies: the synthesis of Schiff bases via condensation with aldehydes and the synthesis of 1,3,4-oxadiazoles through oxidative cyclization.
Core Functionalization Strategies
The primary sites for functionalization on this compound are the terminal nitrogen of the hydrazide group and the carbon-bromine bond on the aromatic ring. Key reactions include:
-
Schiff Base Formation: The hydrazide can readily condense with various aldehydes or ketones to form hydrazones (a class of Schiff bases).[1][2] This is one of the most straightforward methods to introduce molecular diversity.
-
Cyclization to Heterocycles: The hydrazide moiety is a key precursor for the synthesis of various five-membered heterocycles, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles.[3][4] These rings are prevalent in many biologically active compounds.
-
N-Acylation/N-Alkylation: The nitrogen atoms of the hydrazide can be acylated or alkylated to introduce further substituents.
-
Cross-Coupling Reactions: The bromo- group can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, although this is beyond the scope of this particular protocol.
Protocol 1: Synthesis of Schiff Bases (Hydrazones)
This protocol details the synthesis of (E)-4-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)-3-methylbenzohydrazide as an exemplary Schiff base. The reaction involves the condensation of this compound with vanillin (4-hydroxy-3-methoxybenzaldehyde).
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Antifungal Activity Screening of 4-Bromo-3-methylbenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzohydrazide derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antifungal properties. The introduction of halogen and methyl groups on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy. 4-Bromo-3-methylbenzohydrazide, a specific derivative, is a candidate for investigation as a novel antifungal agent. These application notes provide a comprehensive guide for the systematic screening of its antifungal activity.
Recent studies have highlighted the potential of various hydrazide and hydrazone derivatives as potent antifungal agents against a range of pathogenic fungi.[1][2][3][4][5] While specific data on this compound is not extensively available, the protocols outlined below are based on established methodologies for evaluating similar compounds and provide a robust framework for its assessment.
Data Presentation
Given the absence of specific experimental data for this compound in the public domain, the following tables are presented as templates for data acquisition and presentation. Researchers can populate these tables with their experimental findings.
Table 1: Qualitative Antifungal Activity by Agar Disk Diffusion
| Test Fungus | Zone of Inhibition (mm) for this compound | Positive Control (e.g., Fluconazole) Zone of Inhibition (mm) | Negative Control (Solvent) Zone of Inhibition (mm) |
| Candida albicans | Data to be filled | Data to be filled | Data to be filled |
| Aspergillus niger | Data to be filled | Data to be filled | Data to be filled |
| Cryptococcus neoformans | Data to be filled | Data to be filled | Data to be filled |
| Other (Specify) | Data to be filled | Data to be filled | Data to be filled |
Table 2: Quantitative Antifungal Activity - Minimum Inhibitory Concentration (MIC)
| Test Fungus | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control (e.g., Fluconazole) |
| Candida albicans | Data to be filled | Data to be filled |
| Aspergillus niger | Data to be filled | Data to be filled |
| Cryptococcus neoformans | Data to be filled | Data to be filled |
| Other (Specify) | Data to be filled | Data to be filled |
Table 3: Quantitative Antifungal Activity - Minimum Fungicidal Concentration (MFC)
| Test Fungus | MFC (µg/mL) of this compound | MFC (µg/mL) of Positive Control (e.g., Fluconazole) |
| Candida albicans | Data to be filled | Data to be filled |
| Aspergillus niger | Data to be filled | Data to be filled |
| Cryptococcus neoformans | Data to be filled | Data to be filled |
| Other (Specify) | Data to be filled | Data to be filled |
Experimental Protocols
The following are detailed protocols for the antifungal screening of this compound.
Agar Disk Diffusion Method (Qualitative Assay)
This method is a preliminary screening tool to assess the antifungal activity of a compound.[1]
Materials:
-
This compound
-
Sterile paper discs (6 mm diameter)
-
Sabouraud Dextrose Agar (SDA) plates
-
Fungal cultures (e.g., Candida albicans, Aspergillus niger)
-
Positive control (e.g., Fluconazole)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
-
Sterile swabs, micropipettes, and incubator
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Prepare a fungal inoculum standardized to 0.5 McFarland turbidity.
-
Using a sterile swab, evenly streak the fungal suspension over the entire surface of an SDA plate to ensure confluent growth.
-
Aseptically place sterile paper discs on the inoculated agar surface.
-
Pipette a specific volume (e.g., 10 µL) of the this compound solution onto a disc.
-
Apply the same volume of the solvent to the negative control disc and a standard antifungal solution to the positive control disc.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida albicans, 25°C for Aspergillus niger) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone indicates greater antifungal activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Quantitative Assay)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (for fungi)
-
Standardized fungal inoculum
-
Positive control (e.g., Fluconazole)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Protocol:
-
Prepare a two-fold serial dilution of this compound in RPMI-1640 medium directly in the 96-well plate. The concentration range can be set, for example, from 128 µg/mL to 0.25 µg/mL.
-
Add the standardized fungal inoculum to each well, except for the negative control wells.
-
Include wells with the fungal inoculum and the positive control at known inhibitory concentrations.
-
Incubate the plate at the appropriate temperature for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by using a microplate reader to measure absorbance.
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed to determine if a compound has a fungicidal (kills fungi) or fungistatic (inhibits fungal growth) effect.
Materials:
-
Results from the MIC assay
-
Sterile Sabouraud Dextrose Agar (SDA) plates
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-plate the aliquot onto a fresh, compound-free SDA plate.
-
Incubate the plates at the appropriate temperature and duration for the test organism.
-
The MFC is the lowest concentration of the compound from the MIC assay that results in no fungal growth on the SDA plate.
Visualizations
Experimental Workflow
Caption: Workflow for antifungal activity screening.
Potential Fungal Targets
While the specific mechanism of action for this compound is yet to be elucidated, hydrazide derivatives have been suggested to interfere with several key fungal processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Anticancer Agents from 4-Bromo-3-methylbenzohydrazide
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of novel, selective, and potent anticancer agents is a paramount objective in medicinal chemistry. Hydrazide-hydrazone derivatives have emerged as a privileged scaffold due to their diverse pharmacological activities, including significant antitumor effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and preclinical evaluation of novel anticancer agents derived from 4-bromo-3-methylbenzohydrazide. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for synthesis and biological evaluation, and explore the potential mechanisms of action of these compounds.
Introduction: The Rationale for this compound as a Starting Scaffold
The hydrazide-hydrazone moiety (-C(=O)NHN=CH-) is a key pharmacophore that imparts a wide range of biological activities, including anticancer properties.[1] The versatility of the hydrazone linkage allows for the facile synthesis of a diverse library of compounds by condensing a hydrazide with various aldehydes and ketones. This structural flexibility is crucial for tuning the molecule's physicochemical properties and optimizing its interaction with biological targets.
The selection of this compound as the starting material is strategic. The bromo and methyl substituents on the benzene ring are expected to influence the compound's lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles. The bromine atom, an electron-withdrawing group, can enhance the compound's ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The methyl group, an electron-donating group, can modulate the electronic distribution and potentially influence the compound's metabolic fate. The strategic placement of these substituents provides a unique chemical space to explore for potent and selective anticancer activity.[2][3]
Synthesis of Novel Anticancer Agents: From Benzohydrazide to Schiff Bases
The primary synthetic route to generate a library of potential anticancer agents from this compound involves the formation of Schiff bases (N-acylhydrazones) through condensation with a variety of substituted aromatic or heteroaromatic aldehydes.[4][5][6] This reaction is typically straightforward, high-yielding, and allows for significant structural diversity in the final products.
General Synthetic Workflow
The synthesis is a two-step process starting from the corresponding methyl ester. First, the hydrazide is prepared by reacting the ester with hydrazine hydrate. Subsequently, the hydrazide is condensed with an appropriate aldehyde to yield the target Schiff base.
Caption: Synthetic workflow for the preparation of N-acylhydrazone derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-4-bromo-3-methylbenzohydrazide, a representative derivative.
Materials:
-
Methyl 4-bromo-3-methylbenzoate
-
Hydrazine hydrate (80%)
-
Ethanol (absolute)
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
Protocol:
Step 1: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve methyl 4-bromo-3-methylbenzoate (0.1 mol) in 100 mL of absolute ethanol.
-
Add hydrazine hydrate (80%, 0.2 mol) dropwise to the solution while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain crude this compound.
-
Recrystallize the crude product from ethanol to obtain pure white crystals.
-
Characterize the product by determining its melting point and using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR).
Step 2: Synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-4-bromo-3-methylbenzohydrazide
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of absolute ethanol.
-
To this solution, add a solution of 4-hydroxy-3-methoxybenzaldehyde (0.01 mol) in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath. The Schiff base will precipitate as a solid.
-
Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure Schiff base.
-
Characterize the final product by melting point, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Evaluation of Anticancer Activity
A crucial step in the drug discovery pipeline is the in vitro screening of the synthesized compounds to determine their cytotoxic potential against a panel of cancer cell lines.[7]
Rationale for Cell Line Selection
The choice of cancer cell lines should represent a diversity of tumor types to assess the spectrum of activity of the synthesized compounds. A common starting panel could include:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
A549 (Lung Carcinoma): A representative of non-small cell lung cancer.
-
HCT-116 (Colon Carcinoma): A commonly used model for colorectal cancer.
-
HepG2 (Hepatocellular Carcinoma): To assess activity against liver cancer.
-
A normal, non-cancerous cell line (e.g., NIH3T3 mouse embryonic fibroblasts or MCF-10A human breast epithelial cells): To evaluate the selectivity of the compounds for cancer cells over normal cells.[8][9]
Protocol for In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Materials:
-
Selected cancer and normal cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
Synthesized compounds and a positive control (e.g., Doxorubicin or Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control in the growth medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound using a dose-response curve fitting software.
Data Presentation: Summarizing Cytotoxicity Data
The IC₅₀ values should be tabulated for easy comparison of the activity of different derivatives against the panel of cell lines.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | NIH3T3 IC₅₀ (µM) | Selectivity Index (SI)* |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.6 | 3.5 ± 0.3 | 10.3 ± 0.9 | >50 | >9.6 |
| Derivative 2 | 12.5 ± 1.1 | 15.8 ± 1.3 | 9.7 ± 0.8 | 20.1 ± 1.7 | >100 | >8.0 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.05 | 1.5 ± 0.2 | 2.1 ± 0.3 | 2.6 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Elucidating the Mechanism of Action
Understanding how the most potent compounds exert their anticancer effects is a critical next step. The induction of apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for many anticancer drugs.[11][12]
Investigating Apoptosis Induction by Flow Cytometry
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Seed a selected cancer cell line (e.g., HCT-116) in 6-well plates and treat with the compound of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Cycle Analysis
Investigating the effect of the compounds on cell cycle progression can reveal if they induce arrest at a specific phase (e.g., G1, S, or G2/M), which can provide insights into their molecular targets.[1][15]
Protocol:
-
Cell Treatment and Harvesting: Follow the same procedure as for the apoptosis assay.
-
Cell Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[13]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Molecular Targets and Signaling Pathways
Hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Inhibition of kinases: Many kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are overexpressed in cancer cells and are validated drug targets.[16][17][18]
-
Induction of apoptosis: This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[12]
-
Inhibition of tubulin polymerization: Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis.[11]
-
Inhibition of topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.
Caption: Potential anticancer mechanisms of hydrazone derivatives.
Further investigations, such as Western blotting to probe for key proteins in these pathways (e.g., caspases, Bcl-2 family proteins, cell cycle regulators), can provide more definitive evidence of the mechanism of action.
Conclusion and Future Directions
The synthetic accessibility and tunable nature of Schiff bases derived from this compound make them a promising class of compounds for the development of novel anticancer agents. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro screening, and preliminary mechanistic evaluation of these compounds. Future work should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, followed by in vivo efficacy and toxicity studies in animal models to translate these promising in vitro findings into potential clinical candidates.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. [PDF] New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies | Semantic Scholar [semanticscholar.org]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Schiff Bases from 4-Bromo-3-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 4-bromo-3-methylbenzohydrazide. Schiff bases are a versatile class of organic compounds with a wide range of applications, particularly in the development of novel therapeutic agents. The incorporation of the this compound moiety is anticipated to confer unique biological activities to the resulting Schiff bases, making them promising candidates for antimicrobial and anticancer drug discovery. While direct literature on Schiff bases from this compound is emerging, the protocols herein are based on established methods for analogous benzohydrazides and provide a solid foundation for further research and development.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2][3] They are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4][5][6] The biological activity of Schiff bases is often attributed to the toxophoric nature of the azomethine linkage.
This compound serves as a valuable precursor for the synthesis of novel Schiff bases. The presence of the bromo and methyl substituents on the benzene ring can significantly influence the lipophilicity, electronic properties, and ultimately, the biological activity of the derived Schiff bases. This document outlines the synthesis of this compound and its subsequent use in the preparation of Schiff bases, along with protocols for their characterization and preliminary biological evaluation.
Synthesis of this compound
The synthesis of the starting material, this compound, is a crucial first step. A general two-step protocol starting from 4-bromo-3-methylbenzoic acid is described below.
Experimental Protocol: Synthesis of Methyl 4-bromo-3-methylbenzoate
-
To a solution of 4-bromo-3-methylbenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Pour the residue into ice-cold water and extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 4-bromo-3-methylbenzoate.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol: Synthesis of this compound
-
Dissolve methyl 4-bromo-3-methylbenzoate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound.
Synthesis of Schiff Bases from this compound
The condensation reaction between this compound and various aromatic or heteroaromatic aldehydes yields the corresponding Schiff bases.
General Experimental Protocol: Synthesis of Schiff Bases
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol (10-15 volumes).
-
Add the desired aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3-6 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF).
A variety of aldehydes can be used in this synthesis, leading to a library of Schiff bases with diverse functionalities.
Table 1: Examples of Aldehydes for Schiff Base Synthesis
| Aldehyde | Resulting Schiff Base Functionality |
| Salicylaldehyde | Hydroxyphenyl |
| 4-Nitrobenzaldehyde | Nitrophenyl |
| Vanillin | Hydroxymethoxyphenyl |
| 2-Furaldehyde | Furyl |
| 4-(Dimethylamino)benzaldehyde | Dimethylaminophenyl |
Characterization
The synthesized this compound and the resulting Schiff bases should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compounds.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups, particularly the C=N (azomethine) stretch in the Schiff bases (typically observed around 1600-1650 cm⁻¹).
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the synthesized compounds.
-
Mass Spectrometry: To confirm the molecular weight of the products.
Potential Applications and Biological Evaluation
Schiff bases derived from bromo-substituted precursors have shown significant potential as antimicrobial and anticancer agents.[5][8] The following protocols outline preliminary in vitro assays to evaluate the biological activity of the newly synthesized Schiff bases.
Antimicrobial Activity Screening
The synthesized Schiff bases can be screened for their antibacterial and antifungal activity using the agar well diffusion method.
Experimental Protocol: Agar Well Diffusion Assay
-
Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Create wells of 6 mm diameter in the agar plates.
-
Add a solution of the test Schiff base (e.g., 100 µg/mL in DMSO) to the wells.
-
Use a standard antibiotic (e.g., ciprofloxacin for bacteria) and an antifungal agent (e.g., fluconazole for fungi) as positive controls, and DMSO as a negative control.
-
Incubate the plates at 37 °C for 24 hours (bacteria) or 28 °C for 48 hours (fungi).
-
Measure the diameter of the zone of inhibition around each well.
Table 2: Representative Data for Antimicrobial Activity
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | Zone of Inhibition (mm) vs C. albicans |
| Schiff Base 1 | 100 | Data | Data | Data |
| Schiff Base 2 | 100 | Data | Data | Data |
| Ciprofloxacin | 10 | Data | Data | N/A |
| Fluconazole | 10 | N/A | N/A | Data |
| DMSO | - | 0 | 0 | 0 |
Anticancer Activity Screening
The cytotoxic activity of the Schiff bases against cancer cell lines can be evaluated using the MTT assay.
Experimental Protocol: MTT Assay
-
Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized Schiff bases for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]
Table 3: Representative Data for Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
| Schiff Base 1 | MCF-7 | Data |
| Schiff Base 2 | MCF-7 | Data |
| Schiff Base 1 | HepG2 | Data |
| Schiff Base 2 | HepG2 | Data |
| Doxorubicin (Standard) | MCF-7 | Data |
| Doxorubicin (Standard) | HepG2 | Data |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases from 4-bromo-3-methylbenzoic acid.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized Schiff bases.
Conclusion
The protocols provided in this document offer a comprehensive guide for the synthesis and preliminary biological evaluation of novel Schiff bases derived from this compound. These compounds hold significant promise for the development of new antimicrobial and anticancer agents. Further studies, including detailed structure-activity relationship (SAR) analysis and investigation of their mechanisms of action, are warranted to fully explore their therapeutic potential. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.
References
- 1. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 2. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [edgccjournal.org]
- 3. asianpubs.org [asianpubs.org]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 4-Bromo-3-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis and subsequent reactions of 4-bromo-3-methylbenzohydrazide, a versatile intermediate in the development of novel therapeutic agents. The protocols cover the synthesis of Schiff bases and 1,3,4-oxadiazole derivatives, which have shown potential as anticancer and antimicrobial agents. Additionally, relevant signaling pathways potentially modulated by these compounds are illustrated.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 4-bromo-3-methylbenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with hydrazine hydrate.
Experimental Protocol:
Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride
-
Materials: 4-Bromo-3-methylbenzoic acid, thionyl chloride (SOCl₂), and an inert solvent (e.g., dichloromethane).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzoic acid in the inert solvent.
-
Slowly add thionyl chloride dropwise to the solution at room temperature.[1]
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).[1]
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-3-methylbenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials: 4-Bromo-3-methylbenzoyl chloride, hydrazine hydrate, and a suitable solvent (e.g., methylene chloride).
-
Procedure:
-
In a separate flask, prepare a stirred slurry of hydrazine hydrate in the solvent at a low temperature (e.g., -70°C to 0°C).[2]
-
Slowly add the 4-bromo-3-methylbenzoyl chloride solution from Step 1 to the hydrazine hydrate slurry, maintaining the low temperature.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting precipitate of this compound can be collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.
-
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 4-Bromo-3-methylbenzoyl chloride | 4-Bromo-3-methylbenzoic acid | Thionyl chloride | ~97 | Not specified |
| This compound | 4-Bromo-3-methylbenzoyl chloride | Hydrazine hydrate | 70-85 | Not specified |
Note: Yields are estimates based on similar reported reactions and may vary.
Experimental Workflow:
Reactions of this compound
Schiff bases are synthesized by the condensation reaction between this compound and various substituted aldehydes.
Experimental Protocol:
-
Materials: this compound, substituted aromatic aldehyde, ethanol, and a catalytic amount of glacial acetic acid.
-
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the substituted aromatic aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.
-
Quantitative Data for Representative Schiff Base Synthesis:
| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-bromo-3-methylbenzohydrazide | 85-95 | Not specified |
| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-4-bromo-3-methylbenzohydrazide | 80-90 | Not specified |
| 2-Hydroxy-1-naphthaldehyde | (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide | Not specified | Not specified |
Note: Yields are estimates based on similar reported reactions.
Experimental Workflow:
1,3,4-Oxadiazoles can be synthesized from the corresponding Schiff bases (acylhydrazones) via oxidative cyclization.
Experimental Protocol:
-
Materials: Schiff base (from section 2.1), an oxidizing agent (e.g., iodine), a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve the Schiff base in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add a stoichiometric amount of iodine.
-
Heat the reaction mixture with stirring for several hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
The precipitated 1,3,4-oxadiazole derivative is collected by filtration, washed with water, and dried. Purification can be done by recrystallization.
-
Quantitative Data for a Representative 1,3,4-Oxadiazole Synthesis:
| Starting Material | Product Name | Yield (%) | Melting Point (°C) |
| N'-(4-chlorobenzylidene)-4-bromo-3-methylbenzohydrazide | 2-(4-chlorophenyl)-5-(4-bromo-3-methylphenyl)-1,3,4-oxadiazole | 60-75 | Not specified |
Note: Yields are estimates based on similar reported reactions.
Experimental Workflow:
Potential Signaling Pathways in Anticancer Activity
Derivatives of bromo-substituted aromatic compounds have been investigated for their anticancer properties. The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and could be potential targets for such compounds.
The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3][4][5][6][7] Its inhibition is a key strategy in cancer therapy.
The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[8][9][10][11][12] While protective in normal cells, its constitutive activation in cancer cells can promote cell survival and drug resistance.
The Ras pathway is a critical signaling cascade that, when mutated, can lead to uncontrolled cell proliferation and cancer.[13][14][15][16]
References
- 1. Buy 4-Bromo-3-methylbenzoyl chloride | 21900-25-4 [smolecule.com]
- 2. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. addgene.org [addgene.org]
- 16. Structure, signaling and the drug discovery of the Ras oncogene protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Bromo-3-methylbenzohydrazide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Introduction
4-Bromo-3-methylbenzohydrazide is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and various research and development activities. This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous solvent and an organic solvent, and UV detection. This approach is suitable for the routine analysis of this compound in various sample matrices, following appropriate sample preparation.
Principle of the Method
High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2] In this method, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a C18 reverse-phase column, where compounds are separated based on their hydrophobicity. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column at a constant flow rate.[3] The separated this compound is detected by a UV-Vis detector at a specific wavelength where the compound exhibits maximum absorbance. The concentration of the analyte is determined by comparing the peak area of the sample to that of a standard of known concentration.
Physicochemical Properties
While detailed experimental data for this compound is limited, its structure suggests it is a solid at room temperature and sparingly soluble in water but soluble in common organic solvents.[4] For the purpose of this method development, it is crucial to experimentally determine the solubility in various solvents and the UV absorbance spectrum to identify the optimal wavelength for detection.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (optional, for mobile phase modification).
-
Standard: Pure this compound.
-
Sample Preparation: Syringe filters (0.2 or 0.45 µm), volumetric flasks, pipettes, and vials.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and make up the volume to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
The sample preparation procedure will depend on the sample matrix. For a solid sample, the following general procedure can be followed:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent and sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[3][5]
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
4. Chromatographic Conditions
The following are recommended starting conditions and may require optimization:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid to the aqueous phase can improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by running a UV scan of the standard solution. A wavelength around 254 nm is a common starting point for aromatic compounds.
-
Injection Volume: 10 µL.
5. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2] The validation parameters to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained from the method validation should be summarized in a clear and structured table for easy comparison and interpretation.
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | No interference at the retention time of the analyte | |
| Linearity (r²) | ≥ 0.999 | |
| Range | To be defined based on application | |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | |
| - Intermediate Precision | ≤ 2.0% | |
| Limit of Detection (LOD) | To be determined | |
| Limit of Quantification (LOQ) | To be determined | |
| Robustness | No significant effect on results |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-methylbenzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-3-methylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthesis of this compound is a two-step process. The first step is the Fischer esterification of 4-Bromo-3-methylbenzoic acid with methanol, catalyzed by an acid like sulfuric acid, to produce methyl 4-bromo-3-methylbenzoate. The second step involves the hydrazinolysis of the resulting methyl ester with hydrazine hydrate to yield the final product, this compound.
Q2: What are the critical parameters to control during the esterification step?
A2: For the Fischer esterification of 4-Bromo-3-methylbenzoic acid, it is crucial to use an excess of methanol to drive the equilibrium towards the product. The reaction is typically refluxed for several hours in the presence of a catalytic amount of concentrated sulfuric acid.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.
Q3: How can I optimize the yield of the hydrazinolysis step?
A3: To optimize the hydrazinolysis of methyl 4-bromo-3-methylbenzoate, using a slight excess of hydrazine hydrate can help to ensure the complete conversion of the ester. The reaction is generally carried out in a protic solvent like ethanol at reflux temperature. Reaction time is a critical parameter, and the progress should be monitored by TLC.
Q4: What is the best method for purifying the final product, this compound?
A4: Recrystallization is the most common and effective method for purifying solid this compound.[2] Ethanol is a frequently used solvent for this purpose. For highly impure samples, column chromatography can be employed as an alternative purification technique.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the ¹H NMR spectrum, you should expect to see signals corresponding to the aromatic protons, the methyl protons, and the protons of the hydrazide group (-CONHNH₂). The IR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide, the C=O (amide I band), and the N-H bending (amide II band).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Esterification Step | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is refluxing vigorously and extend the reaction time. Monitor the reaction by TLC until the starting carboxylic acid is consumed. |
| Use of wet reagents or solvents. | Use anhydrous methanol and ensure all glassware is thoroughly dried before use. | |
| Insufficient catalyst. | While catalytic, ensure an adequate amount of concentrated sulfuric acid is used. For a similar esterification, 2 mL of concentrated sulfuric acid was used for 20 g of the benzoic acid derivative.[1] | |
| Low Yield in Hydrazinolysis Step | Incomplete reaction. | Increase the reflux time and monitor the disappearance of the starting ester by TLC. Using a slight excess (1.1-1.2 equivalents) of hydrazine hydrate can also drive the reaction to completion. |
| Purity of the starting ester. | Ensure the methyl 4-bromo-3-methylbenzoate from the first step is sufficiently pure. Purify by distillation or chromatography if necessary. | |
| Side reaction: Formation of N,N'-diacylhydrazine. | This can occur if the reaction temperature is too high or the reaction is heated for an excessively long time. Maintain a gentle reflux and monitor the reaction to avoid prolonged heating after completion. | |
| Product is an oil and does not solidify | Presence of impurities. | High levels of impurities can depress the melting point and prevent crystallization. Try to purify a small sample by column chromatography to obtain a seed crystal. |
| Inappropriate recrystallization solvent. | The ideal solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol is a good starting point. If the product is too soluble, a solvent pair like ethanol/water or ethyl acetate/hexane can be tried. | |
| Unexpected peaks in NMR or IR spectra | Presence of unreacted starting materials. | If signals corresponding to the carboxylic acid OH (in the esterification step) or the ester methoxy group (in the hydrazinolysis step) are present, the respective reaction was incomplete. |
| Presence of solvent residue. | High-boiling point solvents used in the reaction or purification may be retained in the final product. Dry the product under high vacuum for an extended period. | |
| Formation of side products. | Compare the spectra with known data for potential side products like the N,N'-diacylhydrazine. |
Data Presentation
Optimization of Hydrazinolysis of Substituted Methyl Benzoates
The following table summarizes the reaction conditions and yields for the synthesis of various substituted benzohydrazides from their corresponding methyl esters, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Ester | Hydrazine Hydrate (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-methoxybenzoate | 1.2 | Methanol | Reflux | 6 | 92 | [2] |
| Methyl anthranilate | Stoichiometric | Methanol | Reflux | 2 | ~90 | [3] |
| Substituted Methyl Benzoate | Not specified | Ethanol | Reflux | Not specified | 78-92 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-bromo-3-methylbenzoate (Esterification)
-
To a solution of 4-bromo-3-methylbenzoic acid (1 equivalent) in methanol (approximately 8 mL per gram of acid), slowly add concentrated sulfuric acid (approximately 0.1 mL per gram of acid).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-bromo-3-methylbenzoate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound (Hydrazinolysis)
-
Dissolve methyl 4-bromo-3-methylbenzoate (1 equivalent) in ethanol (approximately 10 mL per gram of ester).
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol or water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
References
- 1. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-3-methylbenzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-bromo-3-methylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound has a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors. The most common method for this synthesis is the reaction of a 4-bromo-3-methylbenzoic acid derivative (such as methyl 4-bromo-3-methylbenzoate) with hydrazine hydrate.
Common Causes for Low Yield:
-
Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reaction time or temperature.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]
-
Purity of Reactants: The purity of your starting materials, especially the methyl 4-bromo-3-methylbenzoate and hydrazine hydrate, is critical. Using fresh, high-purity reagents can significantly improve yields.[1]
-
Side Reactions: The formation of unwanted side products can consume your starting materials and reduce the yield of the desired product.[1]
-
Product Precipitation: Ensuring the product fully precipitates from the solution upon cooling is crucial for a good yield.[1]
Q2: I am observing unexpected peaks in my NMR and Mass Spectrometry data. What could these impurities be?
A2: Unexpected peaks in your analytical data likely indicate the presence of impurities or side products. Based on the typical synthesis routes, potential side products include:
-
1,2-bis(4-bromo-3-methylbenzoyl)hydrazine: This is a common side product when using a more reactive starting material like 4-bromo-3-methylbenzoyl chloride. It arises from the reaction of the initially formed this compound with another molecule of the acyl chloride.[2][3]
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of methyl 4-bromo-3-methylbenzoate in your final product.
-
4-bromo-3-methylbenzoic acid: This can be present if the starting ester, methyl 4-bromo-3-methylbenzoate, undergoes hydrolysis due to the presence of water in the reaction mixture.
Q3: How can I best purify my crude this compound?
A3: The most common and effective method for purifying solid benzohydrazide derivatives is recrystallization.[1]
Recommended Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.[1]
-
If the solution has a color, you can add a small amount of activated charcoal and briefly heat the solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and then dry them thoroughly.
If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. The choice of the stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC.[1] |
| Purity of starting materials. | Use high-purity methyl 4-bromo-3-methylbenzoate and hydrazine hydrate.[1] | |
| Sub-optimal reaction conditions. | Ensure the correct stoichiometry is used. A slight excess of hydrazine hydrate (e.g., 1.2 to 2 equivalents) can help drive the reaction to completion.[1] | |
| Presence of 1,2-bis(4-bromo-3-methylbenzoyl)hydrazine | Use of 4-bromo-3-methylbenzoyl chloride as a starting material. | This side product is more common with the more reactive acyl chloride.[2][3] Consider using methyl 4-bromo-3-methylbenzoate instead. If using the acyl chloride, add it slowly to a cooled solution of hydrazine to minimize the formation of the diacylhydrazine.[2] |
| Presence of unreacted methyl 4-bromo-3-methylbenzoate | Incomplete reaction. | Increase the reaction time or temperature. Ensure a slight excess of hydrazine hydrate is used.[1] |
| Presence of 4-bromo-3-methylbenzoic acid | Hydrolysis of the starting ester. | Use anhydrous solvents and reagents to minimize the presence of water in the reaction. |
Experimental Protocols
Synthesis of this compound from Methyl 4-bromo-3-methylbenzoate
This protocol is based on the general synthesis of benzohydrazides from their corresponding methyl esters.[4][5]
Materials:
-
Methyl 4-bromo-3-methylbenzoate
-
Hydrazine hydrate (64-80%)
-
Ethanol
Procedure:
-
In a round-bottomed flask, combine methyl 4-bromo-3-methylbenzoate (1.0 eq) and ethanol.
-
To this solution, add hydrazine hydrate (1.2-2.0 eq).
-
Reflux the reaction mixture for 2-8 hours. The progress of the reaction should be monitored by TLC.[1]
-
After the reaction is complete, cool the flask to room temperature. The product should precipitate as a white solid.[4]
-
Filter the precipitate and wash it thoroughly with cold water to remove any excess hydrazine hydrate.[1]
-
Dry the crude product. For higher purity, the product can be recrystallized from ethanol.[4]
Visualizations
Reaction Pathway and Potential Side Products
Caption: Synthesis of this compound and potential side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purification of 4-Bromo-3-methylbenzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-3-methylbenzohydrazide. The following sections offer detailed protocols and solutions to common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and flash column chromatography. Recrystallization is suitable for non-volatile solids and can be repeated to enhance purity.[1] Flash column chromatography is excellent for separating the desired product from impurities with different polarities.[2]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For compounds with similar structures, solvent systems like methanol/water or dichloromethane have been used.[3][4] It is recommended to test a range of solvents to find the optimal one for your specific crude product.
Q3: What are the likely impurities in my crude this compound sample?
A3: Common impurities may include unreacted starting materials such as 4-bromo-3-methylbenzoic acid or its corresponding methyl ester, leftover reagents like hydrazine hydrate, and byproducts from the synthesis.[3] Dehalogenated byproducts can also sometimes be present.[2]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of your purification.[2] Since this compound contains an aromatic ring, it should be UV active and can be visualized under a UV lamp.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated due to too much solvent being used.[5] | Gently heat the solution to evaporate some of the solvent to concentrate it, then allow it to cool again.[5] You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[5] |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the compound, or the solution was cooled too rapidly.[5] | Reheat the solution to dissolve the oil. Allow it to cool more slowly. If the problem persists, consider using a lower-boiling point solvent or a solvent pair. |
| The purified product is still colored. | Colored impurities are co-precipitating with your product. | Treat the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. Be cautious as excessive charcoal can reduce your yield.[5] |
| Low recovery of the final product. | The compound is too soluble in the chosen solvent even at low temperatures, or too much solvent was used. | Ensure you are using a minimal amount of hot solvent to dissolve the crude product. After crystallization, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5] |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen eluent (solvent system) is not providing adequate separation.[2] | Optimize the solvent system using TLC. Aim for an Rf value of 0.3-0.4 for the desired compound.[6] A shallower gradient during elution can also improve separation.[6] |
| The compound is streaking or degrading on the silica gel. | The compound may be unstable on acidic silica gel.[2][6] | Test the stability of your compound on a TLC plate. If degradation is observed, consider using deactivated (neutralized) silica gel, for example, by washing it with a solvent containing a small amount of triethylamine. Alternatively, use a different stationary phase like alumina.[6] |
| Low yield after chromatography. | The compound may be irreversibly adsorbed onto the silica gel, or co-eluting with impurities.[6] | Ensure the solvent system is optimized for good separation. Dry-loading the sample onto a small amount of silica can be beneficial if the compound has poor solubility in the eluent.[6] |
| Broad peaks leading to poor separation. | The column may have been overloaded with too much crude material.[2] | Use a larger column or reduce the amount of crude material being purified. Ensure the column is packed uniformly to avoid channeling.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, water, ethyl acetate, and mixtures) to find a suitable system where the compound is sparingly soluble at room temperature and very soluble when hot. A methanol/water mixture is a good starting point.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., methanol) while stirring until the solid is completely dissolved.
-
Induce Precipitation: If using a solvent pair, slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, indicating saturation.[4]
-
Crystal Formation: Add a few more drops of the "good" solvent until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature.[5]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[7] Adjust the ratio to achieve a good separation of your product from impurities, with an Rf value of around 0.3-0.4 for the product.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent. Alternatively, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-4-methylbenzohydrazide | 515143-79-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
overcoming solubility issues with 4-Bromo-3-methylbenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Bromo-3-methylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of this compound during my reaction work-up. What could be the cause?
A2: Precipitation during work-up is a common issue for compounds with low aqueous solubility. This often occurs when the reaction mixture, in an organic solvent, is quenched or washed with water. The dramatic change in solvent polarity reduces the solubility of the compound, causing it to crash out of solution.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy. The hydrazide functional group has basic properties and can be protonated under acidic conditions to form a more soluble salt. Conversely, in a sufficiently basic medium, the N-H proton could be removed, forming an anion that may also have increased aqueous solubility. Experimenting with a range of pH values is recommended.[2][3]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays
Symptoms:
-
Cloudy or precipitated solution when preparing stock solutions in aqueous buffers.
-
Inconsistent results in biological assays.
-
Low bioavailability in preliminary in-vivo studies.[4]
Troubleshooting Steps:
-
Co-Solvent System: Employ a water-miscible organic solvent as a co-solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[2][5] Start by dissolving the compound in a minimal amount of the organic solvent, and then slowly add the aqueous buffer to the desired final concentration.
-
pH Optimization: As mentioned in the FAQs, adjust the pH of the buffer. Systematically test a range of pH values (e.g., from 2 to 10) to identify the pH at which the compound's solubility is maximized.[2][3]
-
Use of Solubilizing Agents: Consider the addition of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins to the formulation to enhance solubility through micellar encapsulation or inclusion complex formation, respectively.[5]
Issue 2: Compound Crashes Out During Reaction Quenching or Extraction
Symptoms:
-
Formation of a solid precipitate when adding water or an aqueous solution to the reaction mixture.
-
Difficulty in performing a clean liquid-liquid extraction due to an emulsion or solid at the interface.
Troubleshooting Steps:
-
Solvent Selection: If possible, use a water-miscible solvent for the reaction (e.g., tetrahydrofuran (THF), dioxane). This will prevent the immediate precipitation upon addition of an aqueous quench solution. The product can then be precipitated in a more controlled manner by adding a larger volume of anti-solvent (e.g., water or hexane).
-
Temperature Control: Maintain the temperature of the mixture during quenching. In some cases, cooling the mixture can decrease solubility and lead to precipitation, while in other cases, warming may be beneficial.
-
Extraction Solvent System: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which may better solvate the compound and any intermediates.[1]
Data Presentation
Table 1: Common Solvents and General Solubility Enhancement Strategies
| Solvent Type | Examples | Expected Solubility of this compound | Enhancement Strategy |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | pH adjustment, Co-solvents, Solubilizing agents |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Heating, Co-solvents |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | - |
| Non-Polar | Hexane, Toluene | Very Low | Unlikely to be effective |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a chosen solvent.[6]
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent.
-
Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C).
-
Agitate the vials for 24-48 hours to ensure equilibrium is reached.[6]
-
Allow the vials to stand to let undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
The determined concentration represents the equilibrium solubility.
Protocol 2: Preparation of a Co-Solvent Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in a DMSO/PBS co-solvent system for biological assays.
Procedure:
-
Weigh the appropriate amount of this compound (Molecular Weight: 229.07 g/mol ).
-
Dissolve the compound in a small volume of pure DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 2.29 mg in 100 µL of DMSO.
-
Gently vortex until the solid is completely dissolved.
-
Slowly add the PBS buffer dropwise while vortexing to bring the final volume to 1 mL.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.
Caption: Logical relationship between the solubility problem and potential solutions.
References
- 1. Page loading... [guidechem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-methylbenzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Bromo-3-methylbenzohydrazide. The following sections offer detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions.
Experimental Protocols
The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding methyl ester, methyl 4-bromo-3-methylbenzoate.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Detailed Methodology:
Step 1: Synthesis of Methyl 4-bromo-3-methylbenzoate (Esterification)
-
To a solution of 4-bromo-3-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 4-bromo-3-methylbenzoate.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
In a round-bottom flask, dissolve methyl 4-bromo-3-methylbenzoate in ethanol.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
-
Reflux the mixture for 4-8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the precipitate by filtration and wash it thoroughly with cold water to remove excess hydrazine hydrate.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
Table 1: Optimization of Hydrazinolysis Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | Methyl 4-bromo-3-methylbenzoate | Methyl 4-bromo-3-methylbenzoate | Methyl 4-bromo-3-methylbenzoate |
| Hydrazine Hydrate (equiv.) | 2.0 | 3.0 | 2.5 |
| Solvent | Ethanol | Methanol | Isopropanol |
| Temperature (°C) | Reflux (~78) | Reflux (~65) | Reflux (~82) |
| Reaction Time (h) | 6 | 8 | 5 |
| Observed Yield | Good | High | Moderate to Good |
Note: The data presented are representative and may require further optimization for specific experimental setups.
Troubleshooting Guide
Troubleshooting Flowchart
Caption: A troubleshooting guide for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of this compound. What are the common causes?
A1: Low yields can result from several factors.[1] Incomplete reaction is a common issue; ensure the reaction has gone to completion by monitoring with TLC.[1] The purity of the starting materials, especially the methyl 4-bromo-3-methylbenzoate and hydrazine hydrate, is critical. Using an insufficient amount of hydrazine hydrate can also lead to poor conversion. Finally, product loss during the work-up and purification steps can significantly reduce the final yield.
Q2: How can I best purify the crude this compound?
A2: Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives. Ethanol is a frequently used solvent for this purpose. If recrystallization does not yield a pure product, column chromatography using silica gel may be necessary. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q3: I am observing an oily product instead of a solid precipitate. What should I do?
A3: If an oily product forms, it may be due to impurities or the presence of unreacted starting materials. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If this fails, proceed with an extraction using a suitable organic solvent, followed by washing, drying, and concentration. The resulting crude product can then be purified by column chromatography.
Q4: What are the potential side reactions in this synthesis?
A4: The primary side reaction of concern is the formation of N,N'-diacylhydrazine, where two molecules of the benzoyl group react with one molecule of hydrazine. This is more likely to occur if there is an insufficient amount of hydrazine hydrate. Another possibility is incomplete reaction, leaving unreacted methyl ester in the final product.
Q5: Are there any specific safety precautions for this reaction?
A5: Hydrazine hydrate is corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be performed with care, and any potential for exposure should be minimized. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
References
4-Bromo-3-methylbenzohydrazide stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 4-Bromo-3-methylbenzohydrazide. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or low yield | Compound degradation due to improper storage. | Store this compound in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to moisture and light. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). |
| Contamination of the compound. | Ensure that all glassware and equipment are clean and dry before use. Use high-purity solvents and reagents. | |
| Hydrolysis of the hydrazide moiety. | Avoid acidic conditions in your experimental setup unless required by the protocol. Use buffered solutions to maintain a neutral or slightly basic pH. | |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC) | Degradation of the compound. | Analyze the sample immediately after preparation. If storage of solutions is necessary, keep them at low temperatures (2-8 °C) and protected from light. The primary degradation product is likely 4-Bromo-3-methylbenzoic acid due to hydrolysis. |
| Presence of impurities from synthesis. | Purify the compound by recrystallization from a suitable solvent such as ethanol. Confirm purity using analytical techniques like HPLC, NMR, and Mass Spectrometry. | |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or photodegradation. | Store the compound under an inert atmosphere and protected from light. Use amber vials for storage. |
| Poor solubility | Inappropriate solvent selection. | While specific solubility data is limited, benzohydrazides generally exhibit better solubility in polar organic solvents like DMSO, DMF, and alcohols. Test a range of solvents to find the most suitable one for your application. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The hydrazide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-Bromo-3-methylbenzoic acid and hydrazine. Hydrazones, which are related compounds, are known to be labile to hydrolysis, with increased stability as the pH approaches neutrality.[2][3]
-
Oxidation: The hydrazide moiety can be oxidized. The oxidation of benzhydrazide can lead to the formation of benzoic acid.[4][5]
-
Photodegradation: Bromoaromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.[6][7]
Q3: How can I detect and quantify the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound and quantifying its degradation products. A stability-indicating method should be developed and validated to separate the parent compound from its potential degradation products. Other useful analytical techniques include Thin Layer Chromatography (TLC) for quick checks, and for structural elucidation of degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: My experiment requires dissolving this compound in an aqueous buffer. What precautions should I take?
A4: When preparing aqueous solutions, it is advisable to use freshly prepared solutions. If the solution needs to be stored, it should be kept at a low temperature (2-8 °C) and protected from light. The pH of the buffer should be carefully considered, as hydrazides are more prone to hydrolysis in acidic conditions. A neutral or slightly basic pH is generally preferred for better stability.
Signaling Pathways and Experimental Workflows
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: General Stress Testing for Stability Assessment
This protocol is based on the ICH Q1A (R2) guidelines for stress testing of new drug substances.
1. Hydrolytic Stability: a. Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water (neutral pH), and 0.1 M NaOH. b. Store the solutions at a specified temperature (e.g., 40 °C) and protect them from light. c. At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method. d. Quantify the remaining parent compound and any major degradation products.
2. Oxidative Stability: a. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent. b. Add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂). c. Store the solution at room temperature, protected from light. d. Analyze the sample at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.
3. Photostability: a. Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9] b. A control sample should be stored under the same conditions but protected from light. c. Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
4. Thermal Stability: a. Place the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH). b. Analyze the sample at predetermined intervals (e.g., 1, 2, 4 weeks) by HPLC to determine the extent of degradation. c. For more detailed analysis, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and thermal events.[1]
Caption: Workflow for stability testing of this compound.
Data Summary
The following tables provide a general overview of expected stability based on the chemical properties of benzohydrazides and bromoaromatic compounds. Note: This is generalized data and may not represent the exact stability profile of this compound.
Table 1: Summary of Potential Degradation under Stress Conditions
| Stress Condition | Parameter | Expected Outcome | Primary Degradation Product(s) |
| Hydrolysis | pH 1-3 (Acidic) | Significant degradation expected. | 4-Bromo-3-methylbenzoic acid, Hydrazine |
| pH 6-8 (Neutral) | Minimal degradation expected. | 4-Bromo-3-methylbenzoic acid | |
| pH 9-12 (Basic) | Moderate degradation may occur. | 4-Bromo-3-methylbenzoic acid, Hydrazine | |
| Oxidation | 3% H₂O₂ | Degradation likely. | Oxidized derivatives, 4-Bromo-3-methylbenzoic acid |
| Photolysis | UV/Visible Light | Potential for degradation. | Debrominated and/or other photoproducts |
| Thermal | > 60 °C | Degradation possible over time. | Thermally induced decomposition products |
Table 2: Recommended Analytical Methods for Stability Studies
| Analytical Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of parent compound and degradation products. | Reversed-phase C18 column, UV detection (e.g., 254 nm), gradient elution with acetonitrile/water mobile phase. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products. | Coupled with HPLC to obtain mass-to-charge ratio of eluted peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown degradation products. | ¹H and ¹³C NMR of isolated impurities. |
| Thermogravimetric Analysis (TGA) | Determination of thermal decomposition temperature. | Heating rate of 10 °C/min under a nitrogen atmosphere. |
| Differential Scanning Calorimetry (DSC) | Identification of melting point and other thermal events. | Heating rate of 10 °C/min under a nitrogen atmosphere. |
References
- 1. benchchem.com [benchchem.com]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress Study of Pharmaceuticals [pharmaspecialists.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. keyorganics.net [keyorganics.net]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: 4-Bromo-3-methylbenzohydrazide Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-bromo-3-methylbenzohydrazide derivatization.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, such as in the formation of Schiff bases or other coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure accurate measurement and stoichiometry of reactants. - Increase reaction time or temperature. - Use a catalyst (e.g., acid catalyst for Schiff base formation).[1] |
| Degradation of starting material or product. | - Check the stability of reactants and products under the reaction conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture. | |
| Poor quality of reagents or solvents. | - Use freshly distilled or high-purity solvents. - Verify the purity of this compound and the coupling partner. | |
| Formation of Multiple Products/Side Reactions | Non-specific reactions. | - Optimize reaction temperature; lower temperatures can increase selectivity. - Use a more selective catalyst or reagent system. |
| Presence of impurities. | - Purify starting materials before the reaction. - Ensure reaction glassware is clean and dry. | |
| Isomerization. | - For reactions sensitive to stereochemistry, consider using milder reaction conditions. | |
| Difficulty in Product Purification | Product is highly soluble in the work-up solvent. | - Use a different solvent for extraction. - Employ techniques like salting out to decrease solubility in the aqueous layer. |
| Co-elution with impurities during chromatography. | - Optimize the chromatography conditions (e.g., solvent gradient, column type). - Consider a different purification method, such as recrystallization or distillation. | |
| Oily product that won't crystallize. | - Try different crystallization solvents or solvent mixtures. - Use techniques like scratching the flask or seeding with a small crystal of the product. | |
| Inconsistent Results | Variability in reaction conditions. | - Precisely control reaction parameters like temperature, time, and stirring speed.[2] - Ensure consistent quality of all reagents and solvents. |
| Presence of moisture. | - Dry all glassware thoroughly. - Use anhydrous solvents, especially for moisture-sensitive reactions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for this compound?
A1: The most common derivatization is the condensation reaction with aldehydes or ketones to form Schiff bases (hydrazones).[4][5][6] This is a widely used method for creating diverse molecular scaffolds for further studies, including drug discovery.[7][8]
Q2: What type of catalyst is typically used for Schiff base formation with this compound?
A2: Acid catalysts, such as a few drops of glacial acetic acid or sulfuric acid, are commonly used to facilitate the condensation reaction between the hydrazide and the carbonyl compound.[1]
Q3: My reaction is not going to completion. What are the key parameters to optimize?
A3: To drive the reaction to completion, you can try several approaches. Increasing the reaction temperature or extending the reaction time are common strategies. Ensuring an appropriate solvent is used and that all reagents are of high purity is also crucial. For Schiff base formation, removal of the water byproduct, for instance by using a Dean-Stark apparatus, can help shift the equilibrium towards the product.
Q4: I am observing an unexpected peak in my NMR spectrum. What could it be?
A4: An unexpected peak could be due to a side product, unreacted starting material, or a solvent impurity. Common side reactions can include self-condensation or degradation of the starting material or product. It is advisable to run NMR spectra of your starting materials and solvents to rule out impurities.
Q5: How can I best purify my this compound derivative?
A5: The purification method depends on the properties of the derivative. Recrystallization is often effective for solid products. Column chromatography is a versatile method for purifying both solid and oily products. The choice of solvent system for both techniques is critical for achieving good separation.
Experimental Protocols
General Protocol for Schiff Base Synthesis
A typical procedure for the synthesis of a Schiff base derivative from this compound is as follows:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[6]
-
Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for a period of 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
After completion, cool the reaction mixture to room temperature.
-
The solid product may precipitate out of the solution. If so, collect it by filtration, wash with a small amount of cold solvent, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Derivatization
Caption: Workflow for a typical derivatization reaction.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. syngeneintl.com [syngeneintl.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies | Semantic Scholar [semanticscholar.org]
- 6. impactfactor.org [impactfactor.org]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Bromo-4-methylbenzohydrazide | 515143-79-0 | Benchchem [benchchem.com]
avoiding common pitfalls in 4-Bromo-3-methylbenzohydrazide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in experiments involving 4-Bromo-3-methylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its precursors?
A1: this compound and its precursors, such as 4-bromo-3-methylbenzaldehyde, are irritants. Direct contact can cause skin and serious eye irritation.[1][2][3][4] Inhalation of dust or fumes may lead to respiratory irritation.[1][2][3][4] It is crucial to handle these chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] Keep the container tightly closed to prevent moisture absorption and degradation.[3][4]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques can be used for characterization. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H stretches of the hydrazide moiety.[6][7]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Troubleshooting Guides
Synthesis of this compound from Methyl 4-bromo-3-methylbenzoate
The most common synthesis route involves the reaction of methyl 4-bromo-3-methylbenzoate with hydrazine hydrate.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Extend the reaction time or gently heat the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] |
| Degradation of Hydrazine Hydrate | Use a fresh, unopened bottle of hydrazine hydrate. Ensure it has been stored correctly. |
| Loss of Product During Workup | This compound may have some solubility in the aqueous layer. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with a suitable organic solvent.[8] |
| Incorrect Stoichiometry | Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to drive the reaction to completion. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material (Ester) | Ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, consider adding more hydrazine hydrate or increasing the temperature.[6] |
| Side-Products from Overheating | Avoid excessive heating, as this can lead to the formation of byproducts. If side-products are observed, purification by column chromatography or recrystallization will be necessary.[9] |
| Hydrolysis of Product | During workup, avoid prolonged exposure to strongly acidic or basic conditions.[8] |
General Handling and Downstream Reactions
Problem 3: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Step |
| Residual Solvent | Ensure all solvent has been removed under reduced pressure. |
| Presence of Impurities | Purify the product using column chromatography to remove impurities that may be inhibiting crystallization.[9] |
| Supersaturation | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. |
Problem 4: Inconsistent Results in Subsequent Reactions (e.g., Hydrazone Formation)
| Potential Cause | Troubleshooting Step |
| Poor Quality of Hydrazide | Ensure the this compound is pure and dry before proceeding to the next step. Impurities can interfere with subsequent reactions. |
| Moisture Contamination | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if organometallic reagents are involved.[10] |
| Incorrect Reaction Conditions | Optimize the reaction conditions (solvent, temperature, catalyst, etc.) for the specific transformation. For hydrazone formation, a catalytic amount of acid is often required.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis from the corresponding ester.
Materials:
-
Methyl 4-bromo-3-methylbenzoate
-
Hydrazine hydrate (98%)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve methyl 4-bromo-3-methylbenzoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or under gentle reflux (e.g., 60-80°C).[11]
-
Monitor the reaction progress by TLC until the starting ester is consumed (typically 2-24 hours).[6][9]
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add cold deionized water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.[9]
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes.
-
Hot-filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low product yield in the synthesis of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. How To [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
Technical Support Center: Scaling Up 4-Bromo-3-methylbenzohydrazide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-bromo-3-methylbenzohydrazide. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is a two-step process. The first step involves the esterification of 4-bromo-3-methylbenzoic acid, typically with methanol in the presence of an acid catalyst, to form methyl 4-bromo-3-methylbenzoate. The subsequent step is the hydrazinolysis of the resulting ester with hydrazine hydrate in an alcohol-based solvent.
Q2: What are the primary starting materials and reagents required for this synthesis?
A2: The key starting material is 4-bromo-3-methylbenzoic acid. For the two-step synthesis, you will also need:
-
An alcohol for esterification, most commonly methanol.
-
An acid catalyst for esterification, such as concentrated sulfuric acid.
-
Hydrazine hydrate for the hydrazinolysis step.
-
An alcohol solvent for hydrazinolysis, such as ethanol or methanol.
-
Various solvents for workup and purification, which may include dichloromethane, ethyl acetate, and hexane.
Q3: What are the typical yields for the synthesis of this compound?
A3: While yields can vary depending on the reaction scale and purification methods, the esterification step can proceed with high efficiency. The subsequent hydrazinolysis to form the final product is also generally efficient. Overall yields for the two-step process are typically in the range of 70-90%.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Hydrazine hydrate is toxic and corrosive, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations involving hydrazine hydrate should be conducted in a well-ventilated fume hood. The reaction of acyl chlorides with hydrazine can be violent, which is a reason the ester route is often preferred. When scaling up, it is crucial to consider the potential for exothermic reactions, particularly during the hydrazinolysis step, and to ensure adequate cooling capacity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Esterification of 4-Bromo-3-methylbenzoic Acid
-
Question: I am experiencing a low yield of methyl 4-bromo-3-methylbenzoate. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, consider increasing the reflux time or using a larger excess of methanol.
-
Insufficient Catalyst: Ensure that a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used. The catalyst can be neutralized by any basic impurities in the starting material.
-
Water Contamination: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials. Use anhydrous methanol and dry glassware.
-
Loss during Workup: The ester is soluble in organic solvents. Ensure efficient extraction from the aqueous phase during workup. Back-extraction of the aqueous layer with the organic solvent can help improve recovery.
-
Issue 2: The Hydrazinolysis Reaction is Sluggish or Incomplete
-
Question: My reaction to form this compound from the methyl ester is not going to completion. How can I improve this?
-
Answer:
-
Insufficient Hydrazine Hydrate: Use a molar excess of hydrazine hydrate to ensure the complete conversion of the ester. A common ratio is 2-4 equivalents of hydrazine hydrate per equivalent of ester.
-
Inadequate Temperature: Ensure the reaction mixture is refluxing at a sufficient temperature. The choice of alcohol as a solvent will determine the reflux temperature. Ethanol generally provides a higher reflux temperature than methanol.
-
Reaction Time: While many hydrazinolysis reactions are complete within a few hours, some esters may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issue 3: Difficulty in Purifying the Final Product, this compound
-
Question: I am having trouble obtaining a pure product. What are the common impurities and how can I remove them?
-
Answer:
-
Unreacted Starting Ester: If the hydrazinolysis is incomplete, the final product will be contaminated with the starting ester. This can be addressed by optimizing the reaction conditions as described in Issue 2. Purification can be achieved by recrystallization, as the hydrazide is typically a solid with different solubility properties than the ester.
-
Side Products: Potential side reactions can lead to impurities. Careful control of the reaction temperature and stoichiometry is important.
-
Purification Method: Recrystallization is a common and effective method for purifying solid hydrazides. Suitable solvents include ethanol, methanol, or mixtures of alcohol and water. Column chromatography can also be employed if recrystallization is not sufficient.
-
Issue 4: Challenges Encountered During Scale-Up
-
Question: I am planning to scale up the synthesis. What specific issues should I be aware of?
-
Answer:
-
Exothermicity of Hydrazinolysis: The reaction of esters with hydrazine hydrate can be exothermic. On a larger scale, this can lead to a significant increase in temperature. Ensure that the reaction vessel is equipped with adequate cooling and that the addition of hydrazine hydrate is done at a controlled rate, especially at the beginning of the reaction.
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" and incomplete reactions. Ensure that the stirring is vigorous enough to maintain a homogeneous mixture.
-
Product Precipitation: this compound is a solid and may precipitate from the reaction mixture upon cooling. On a large scale, this can make stirring and transfer of the product difficult. It is important to have a plan for handling the solid product, such as filtration or centrifugation.
-
Quantitative Data
The following table summarizes typical reaction parameters for the two-step synthesis of this compound. These values are based on general procedures for similar compounds and may require optimization for specific laboratory conditions and scales.
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Starting Material | 4-Bromo-3-methylbenzoic acid | Methyl 4-bromo-3-methylbenzoate |
| Key Reagent | Methanol | Hydrazine hydrate |
| Catalyst/Solvent | Conc. H₂SO₄ / Methanol | Ethanol or Methanol |
| Molar Ratio (Reagent:SM) | >10:1 (Methanol:Acid) | 2-4:1 (Hydrazine:Ester) |
| Temperature | Reflux (~65 °C for Methanol) | Reflux (~78 °C for Ethanol) |
| Reaction Time | 4-8 hours | 2-6 hours |
| Typical Yield | >90% | 80-95% |
| Purification Method | Extraction and solvent removal | Recrystallization |
Experimental Protocols
Step 1: Synthesis of Methyl 4-bromo-3-methylbenzoate
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromo-3-methylbenzoic acid.
-
Add an excess of methanol (at least 10 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-bromo-3-methylbenzoate, which can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound
-
In a round-bottom flask fitted with a reflux condenser, dissolve the crude methyl 4-bromo-3-methylbenzoate from the previous step in ethanol.
-
Add hydrazine hydrate (2-4 molar equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. The product may begin to precipitate out of the solution upon formation. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
Technical Support Center: Refining Analytical Detection of 4-Bromo-3-methylbenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methylbenzohydrazide. The following sections offer detailed methodologies and troubleshooting advice for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
Experimental Protocol: Proposed Starting Method
Based on methods developed for structurally similar hydrazone and benzohydrazide derivatives, the following HPLC conditions are recommended as a starting point for the analysis of this compound.[1] Method optimization will likely be necessary to achieve desired separation and peak shape.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and a phosphate buffer (pH 4.0). A typical starting ratio could be 60:40 (Acetonitrile:Buffer). Methanol can be added to the mobile phase to fine-tune selectivity.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detector | UV detector set at an appropriate wavelength (e.g., 272 nm as a starting point, further optimization based on the UV spectrum of this compound is recommended).[1] |
| Injection Volume | 20 µL[1] |
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible HPLC results.[2][3]
-
Dissolution: Dissolve the this compound sample in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.
-
Filtration: Filter the sample solution through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter that could block the column.[3]
-
Degassing: Degas the sample solution by sonication to prevent the formation of bubbles in the HPLC system.
Troubleshooting Guide: HPLC
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column, especially if the compound has basic properties.[4] Mobile phase pH is too close to the pKa of the analyte. Column overload.[2] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Add a competing base (e.g., triethylamine) to the mobile phase. Reduce the sample concentration or injection volume.[2] |
| Peak Fronting | Sample solvent is stronger than the mobile phase. Column collapse. | Inject the sample in a solvent that is weaker than or the same as the mobile phase. Ensure the column is operated within its recommended pressure and pH limits. |
| Split Peaks | Co-elution of an impurity or degradant. Column inlet frit is partially blocked. | Optimize the mobile phase composition or gradient to improve resolution. Back-flush the column (if permissible by the manufacturer) or replace the inlet frit. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate.[5] Temperature variations.[5] Column equilibration is insufficient. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. Use a column oven to maintain a constant temperature.[5] Allow sufficient time for the column to equilibrate between injections. |
| High Backpressure | Blockage in the system (e.g., tubing, inline filter, column frit). Mobile phase viscosity is too high. | Systematically check for blockages by disconnecting components. Filter all mobile phases and samples. Consider using a less viscous mobile phase or increasing the column temperature. |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Experimental Protocol: Proposed Approach
For GC-MS analysis of this compound, derivatization may be necessary to improve volatility and thermal stability.[6]
| Parameter | Recommended Condition |
| Derivatization | Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for compounds with active hydrogens (e.g., in the hydrazide group). |
| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. |
| Injector Temperature | 250 - 280°C |
| Oven Temperature Program | Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min). |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500. For higher sensitivity and selectivity, Selective Ion Monitoring (SIM) can be used, targeting the molecular ion and characteristic fragment ions of the derivatized analyte. |
Sample Preparation for GC-MS
-
Derivatization: Dissolve a known amount of the sample in an appropriate solvent (e.g., acetonitrile, pyridine). Add the silylating reagent (e.g., BSTFA) and a catalyst if needed. Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete reaction.
-
Extraction (if necessary): If the sample is in an aqueous matrix, a liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte before derivatization.
-
Dilution: Dilute the derivatized sample to an appropriate concentration with a suitable solvent before injection.
Troubleshooting Guide: GC-MS
| Issue | Possible Cause | Suggested Solution | | :--- | :--- | | No Peak or Poor Sensitivity | Incomplete derivatization. Thermal degradation in the injector or column. Adsorption of the analyte. | Optimize derivatization conditions (reagent, temperature, time). Use a lower injector temperature or a faster oven ramp rate. Use a deactivated inlet liner and a high-quality, low-bleed column. | | Peak Tailing | Active sites in the injector liner or column. Contamination in the GC system. | Use a deactivated (silanized) inlet liner. Condition the column according to the manufacturer's instructions. Bake out the injector and column to remove contaminants. | | Ghost Peaks | Carryover from previous injections. Contamination in the carrier gas or syringe. Septum bleed. | Run a solvent blank to check for carryover. Use high-purity carrier gas and clean syringes. Use a high-quality, low-bleed septum. | | Irreproducible Results | Inconsistent derivatization. Leaks in the GC system. Variations in injection volume. | Ensure consistent derivatization by carefully controlling reaction conditions. Perform a leak check on the GC system. Use an autosampler for precise injections. | | Mass Spectrum Issues | Poor fragmentation or no molecular ion. High background noise. | Check the MS tune. Clean the ion source if necessary. Check for leaks in the MS vacuum system. |
GC-MS Analysis Workflow
Caption: A general workflow for the GC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I analyze this compound without derivatization?
A1: Direct analysis by HPLC is feasible and is the recommended starting point. For GC-MS, direct analysis is challenging due to the low volatility and potential thermal instability of the hydrazide group. Derivatization is highly recommended for robust GC-MS analysis.
Q2: What are the expected degradation products of this compound?
A2: Hydrazides can be susceptible to hydrolysis, which would cleave the molecule into 4-bromo-3-methylbenzoic acid and hydrazine. These potential degradants should be considered during method development and validation, particularly for stability-indicating assays.
Q3: How can I confirm the identity of the peak corresponding to this compound?
A3: In HPLC-UV, you can spike the sample with a known standard of the compound to see if the peak height increases. For unequivocal identification, HPLC-MS or GC-MS should be used to confirm the molecular weight and fragmentation pattern of the analyte.
Q4: My baseline is noisy in my HPLC chromatogram. What should I do?
A4: A noisy baseline can be caused by several factors, including an improperly mixed or contaminated mobile phase, air bubbles in the system, or a failing detector lamp. Start by preparing fresh mobile phase and degassing it thoroughly. If the problem persists, check the system for leaks and inspect the detector lamp.
Q5: What is the best way to store samples of this compound for analysis?
A5: To minimize potential degradation, samples should be stored in a cool, dark, and dry place. For solutions, refrigeration is recommended, and they should be analyzed as soon as possible after preparation. Stability studies should be conducted to determine appropriate storage conditions and sample viability over time.
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organomation.com [organomation.com]
Validation & Comparative
A Comparative Analysis of 4-Bromo-3-methylbenzohydrazide and Other Benzohydrazide Analogs in Biological Applications
For Immediate Publication
[City, State] – [Date] – In the landscape of medicinal chemistry, benzohydrazides have emerged as a versatile scaffold exhibiting a wide array of biological activities. This guide offers a comparative overview of 4-Bromo-3-methylbenzohydrazide and related benzohydrazide derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of experimental data and methodologies to guide future research and development efforts.
Benzohydrazide derivatives have been the subject of extensive research due to their therapeutic potential, which includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzene ring. This guide specifically delves into the impact of bromine and methyl substitutions, with a focus on this compound and its structural isomers and analogs.
Comparative Biological Activity: Anticancer and Antimicrobial Performance
While direct comparative studies detailing the biological profile of this compound are limited, a comprehensive analysis of structurally related compounds provides valuable insights into its potential efficacy. Research on various bromo- and methyl-substituted benzohydrazides has demonstrated significant activity against a range of cancer cell lines and microbial pathogens.
Anticancer Activity
Studies on a series of 3- and 4-bromo-N'-substituted benzohydrazides have revealed potent anticancer activity against human colorectal carcinoma (HCT-116) cells.[1][2] The introduction of a bromo-substituent on the benzohydrazide core is a key determinant of their cytotoxic effects. For instance, certain Schiff base derivatives of 3- and 4-bromobenzohydrazide have exhibited IC50 values in the low micromolar range, indicating significant cancer cell growth inhibition. One of the most potent compounds identified in a study was a 4-bromo-N'-(substituted benzylidene)benzohydrazide derivative, which demonstrated an IC50 value of 1.20 µM against the HCT-116 cell line.[1]
The table below summarizes the in vitro anticancer activity of selected bromo-substituted benzohydrazide derivatives against the HCT-116 human colorectal carcinoma cell line.
| Compound | Substitution Pattern | IC50 (µM) vs. HCT-116 |
| 4-Bromo-N'-(2,4-dichlorobenzylidene)benzohydrazide | 4-Bromo | 1.20 |
| 3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide | 3-Bromo | 2.58 |
| 4-Bromo-N'-(4-nitrobenzylidene)benzohydrazide | 4-Bromo | 3.12 |
| 5-Fluorouracil (Standard) | - | 4.6 |
| Tetrandrine (Standard) | - | 1.53 |
Data sourced from a study on 3/4-bromo benzohydrazide derivatives.[1]
Antimicrobial Activity
The antimicrobial potential of benzohydrazide derivatives has been well-documented, with bromo-substituted analogs showing promising activity against a spectrum of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
A study on 3- and 4-bromo-N'-substituted benzohydrazides demonstrated their efficacy against various microbial strains. The antimicrobial activity is often quantified by the minimum inhibitory concentration (MIC). The position of the bromine atom and the nature of the N'-substituent play a crucial role in determining the antimicrobial spectrum and potency. For example, a 3-bromo-N'-(substituted benzylidene)benzohydrazide derivative was identified as a potent antimicrobial agent with a pMICam value of 1.67 µM/ml.[1]
The following table presents the antimicrobial activity of representative bromo-substituted benzohydrazide derivatives.
| Compound | Substitution Pattern | Antimicrobial Activity (pMICam µM/ml) |
| 3-Bromo-N'-(5-nitrofuran-2-ylmethylene)benzohydrazide | 3-Bromo | 1.67 |
| 4-Bromo-N'-(5-nitrofuran-2-ylmethylene)benzohydrazide | 4-Bromo | 1.58 |
| 3-Bromo-N'-(3-phenylallylidene)benzohydrazide | 3-Bromo | 1.62 |
Data sourced from a study on 3/4-bromo benzohydrazide derivatives.[1]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.
Synthesis of Benzohydrazide Derivatives
Substituted benzohydrazides are typically synthesized through the reaction of the corresponding methyl benzoate with hydrazine hydrate. The resulting benzohydrazide can then be further reacted with various aldehydes or ketones to form Schiff base derivatives.
General Procedure for the Synthesis of N'-Substituted Benzohydrazides:
-
A mixture of the appropriate substituted methyl benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) is refluxed in a suitable solvent (e.g., ethanol) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (the benzohydrazide) is filtered, washed, and dried.
-
For Schiff base synthesis, the benzohydrazide (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol), and a catalytic amount of acid (e.g., glacial acetic acid) is added.
-
The desired aldehyde or ketone (1 equivalent) is then added, and the mixture is stirred at room temperature or refluxed until the reaction is complete (monitored by TLC).
-
The product is isolated by filtration, washed, and recrystallized to yield the pure N'-substituted benzohydrazide.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol:
-
Human cancer cells (e.g., HCT-116) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1][3]
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Each well is inoculated with a standardized microbial suspension (e.g., 10⁵ CFU/mL).
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Path: Experimental Workflow and Signaling
To better illustrate the processes involved in the evaluation of these compounds, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a simplified signaling pathway relevant to their anticancer activity.
Conclusion
The available data strongly suggest that bromo- and methyl-substituted benzohydrazides are a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. While specific data for this compound is not extensively available in a comparative context, the structure-activity relationships derived from its analogs indicate that it likely possesses noteworthy biological activity. Further focused studies are warranted to fully elucidate the therapeutic potential of this compound and to optimize its structure for enhanced efficacy and selectivity. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Bromo-3-methylbenzohydrazide Derivatives in Oncology and Microbiology
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activity of 4-Bromo-3-methylbenzohydrazide Derivatives Against Established Anticancer and Antimicrobial Agents.
Anticancer Activity: A Focus on Colorectal Cancer
Derivatives of this compound have demonstrated notable cytotoxic activity against human colorectal carcinoma (HCT-116) cells. The following table summarizes the available quantitative data and compares it with standard chemotherapeutic agents.
Table 1: In Vitro Anticancer Activity against HCT-116 Cell Line
| Compound | Target/Assay | IC50 (µM) | Reference |
| 4-Bromo-N'-(3-phenylallylidene)benzohydrazide (Compound 22) | HCT-116 Cell Viability (MTT Assay) | 1.20 | [1][2] |
| (E)-4-Bromo-N'-(4-methylbenzylidene)benzohydrazide | HCT-116 Cell Viability | 1.88 | [3] |
| 5-Fluorouracil (Standard Drug) | HCT-116 Cell Viability | 4.6 | [1][2] |
| Tetrandrine (Standard Drug) | HCT-116 Cell Viability | 1.53 | [1][2] |
Antimicrobial Activity: Targeting Staphylococcus aureus
The antimicrobial potential of benzohydrazide derivatives has been explored against various pathogens. Below is a comparison of a representative derivative with a standard antibiotic against Staphylococcus aureus.
Table 2: In Vitro Antimicrobial Activity against Staphylococcus aureus
| Compound | Target/Assay | MIC (µM/ml) | Reference |
| N'-(substituted benzylidene)-4-bromobenzohydrazide (Compound 12) | S. aureus Growth Inhibition (Broth Dilution) | 1.67 | [1][2] |
| Erythromycin (Standard Drug) | S. aureus Growth Inhibition | - | [3] |
| Gentamycin (Standard Drug) | S. aureus Growth Inhibition | - | [3] |
Note: Direct MIC values for Erythromycin and Gentamycin were not provided in the same study for a direct comparison in µM/ml. However, they were used as positive controls, indicating that the tested benzohydrazide derivative showed significant activity.
Experimental Protocols
MTT Assay for Anticancer Activity Evaluation
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Human colorectal carcinoma (HCT-116) cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-bromo-benzohydrazide derivatives, 5-Fluorouracil) for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to untreated control cells. The IC50 value is then determined by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium (broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Visual Assessment: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included to ensure the validity of the assay.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound have not been explicitly elucidated, the broader class of benzohydrazide derivatives has been associated with several mechanisms of action.
Anticancer Activity: Potential Inhibition of EGFR Signaling
Some benzohydrazide derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Caption: Hypothesized inhibition of the EGFR signaling pathway by benzohydrazide derivatives.
Antimicrobial Activity: Potential Disruption of Mycobacterial Cell Wall Synthesis
In the context of antimicrobial activity, particularly against mycobacteria, some hydrazide compounds are known to interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Caption: Postulated mechanism of action for hydrazide derivatives against mycobacterial cell wall synthesis.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The available data indicates potent activity against HCT-116 colorectal cancer cells and Staphylococcus aureus. However, further research is imperative to elucidate the precise mechanisms of action and to evaluate the biological activity of the parent compound, this compound. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for future investigations into this class of compounds.
References
The Evolving Landscape of Benzohydrazides: A Look at the Structure-Activity Relationship of 4-Bromo-3-methylbenzohydrazide Analogs
A deep dive into the pharmacological potential of 4-Bromo-3-methylbenzohydrazide and its analogs reveals a promising scaffold for the development of novel therapeutic agents. Researchers have demonstrated that modifications to this core structure can significantly influence its antimicrobial and anticancer activities, paving the way for the rational design of more potent and selective drugs.
The benzohydrazide moiety is a well-established pharmacophore, known for its diverse biological activities. The introduction of a bromo group at the 4-position and a methyl group at the 3-position of the benzene ring has been a focal point of recent research, aiming to enhance the therapeutic efficacy of this class of compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to inform future drug discovery efforts.
Comparative Biological Activity of Bromobenzohydrazide Analogs
Recent studies have synthesized and evaluated a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides for their biological activities.[1] The quantitative data from these studies are summarized below, highlighting the impact of various substitutions on their antimicrobial and anticancer potency.
| Compound ID | Core Structure | R-Group (Substituent) | Antimicrobial Activity (pMICam, µM/ml) | Anticancer Activity (IC50, µM) vs. HCT116 |
| Standard Drugs | - | - | - | Tetrandrine: 1.53, 5-Fluorouracil: 4.6 |
| 12 | 4-Bromobenzohydrazide | 3-Phenylallylidene | 1.67 | - |
| 22 | 3-Bromobenzohydrazide | 3-Phenylallylidene | - | 1.20 |
Data sourced from a study on 3/4-bromo benzohydrazide derivatives, which indicated compound 12 as the most potent antimicrobial agent and compound 22 as the most potent anticancer agent in the series.[1]
Unraveling the Structure-Activity Relationship
The biological activity of these benzohydrazide analogs is intricately linked to the nature and position of the substituents. Quantitative Structure-Activity Relationship (QSAR) studies have indicated that the antimicrobial activity is best described by electronic and topological parameters, such as total energy (Te), valance zero order molecular connectivity index ((0)χ(v)), and the Wiener index (W).[1]
For anticancer activity, the position of the bromo group appears to play a crucial role. Compound 22 , with a 3-bromo substitution, exhibited superior anticancer potency against the HCT116 human colon cancer cell line compared to the standard drugs tetrandrine and 5-fluorouracil.[1] The presence of a 3-phenylallylidene substituent in both the most active antimicrobial and anticancer compounds suggests that this moiety is beneficial for biological activity.
Experimental Protocols: A Closer Look
The evaluation of these benzohydrazide analogs relies on standardized and reproducible experimental methodologies.
Synthesis of Benzohydrazide Analogs
A general multi-step synthesis is typically employed for preparing these compounds. The process starts with the esterification of the corresponding bromo-methylbenzoic acid, followed by reaction with hydrazine hydrate to form the key benzohydrazide intermediate. The final analogs are then synthesized by condensing the benzohydrazide with various aldehydes or ketones.
References
A Comparative Analysis of 4-Bromo-3-methylbenzohydrazide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The benzohydrazide scaffold is a significant pharmacophore in medicinal chemistry, known for its wide range of biological activities.[1] The introduction of a bromo and a methyl group at the 4 and 3 positions of the phenyl ring, respectively, creates the 4-Bromo-3-methylbenzohydrazide core, a starting point for the synthesis of novel derivatives with potentially enhanced therapeutic properties. This guide provides a comparative study of various this compound derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and detailed protocols.
Synthesis of this compound Derivatives
The general synthetic route to benzohydrazide derivatives, particularly hydrazones (a class of Schiff bases), involves a condensation reaction.[2] The synthesis typically starts from an appropriate ester, in this case, a methyl benzoate derivative, which is reacted with hydrazine hydrate to form the core benzohydrazide. This intermediate is then condensed with various aldehydes or ketones to yield the final N'-substituted benzohydrazide derivatives.[3] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve product yields.[4]
Caption: General synthesis workflow for this compound derivatives.
Comparative Biological Activities
Derivatives of benzohydrazide have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[3] The biological activity is greatly influenced by the nature of the substituent group attached to the hydrazide core.[5]
Antimicrobial Activity
Schiff bases derived from benzohydrazides are a well-studied class of antimicrobial agents.[2] The imine group (-C=N-) is an important pharmacophore that contributes to their biological activity.[2] The comparison below highlights the efficacy of various derivatives against different microbial strains.
Table 1: Comparative Antimicrobial Activity of Benzohydrazide Derivatives
| Compound ID | Substituent Group (R) | Test Organism | Activity (MIC/pMIC) | Reference |
|---|---|---|---|---|
| Compound 12 | 3-Phenylallylidene | Various | pMICam = 1.67 µM/ml | [6],[1] |
| Compound 5d | Pyrazine-carboxamide derivative | XDR S. Typhi | MIC = 6.25 mg/mL | [7] |
| Compound 6f | Not specified | S. aureus MTCC 3160 | MIC = 0.13 µg/mL | [8] |
| Compound 3 | Substituted benzylidene | Various | pMICam = 1.62 µM/ml | [3] |
| Compound 15 | Substituted benzylidene | Various | pMICam = 1.62 µM/ml | [3] |
| Compound 18 | Substituted benzylidene | Various | pMICam = 1.62 µM/ml |[3] |
Note: pMIC is the negative logarithm of the molar minimum inhibitory concentration.
Quantitative Structure-Activity Relationship (QSAR) studies have indicated that the antimicrobial activity of these compounds is often best described by electronic and topological parameters.[6]
Anticancer Activity
Benzohydrazide derivatives have also shown promising results as anticancer agents, with some compounds exhibiting potency greater than standard chemotherapeutic drugs.[1][6] The mechanism often involves the inhibition of cancer cell proliferation and the induction of apoptosis.[9]
Table 2: Comparative Anticancer Activity (IC50) of Benzohydrazide Derivatives
| Compound ID | Substituent Group (R) | Cancer Cell Line | IC50 Value (µM) | Standard Drug (IC50) | Reference |
|---|---|---|---|---|---|
| Compound 22 | 3-Phenylallylidene | HCT116 (Human Colon) | 1.20 | Tetrandrine (1.53) | [6],[1] |
| 5-Fluorouracil (4.6) | [6],[1] | ||||
| MnL2 complex | Schiff base complex | Hep-G2 (Liver) | 2.6 µg/ml | Cisplatin (4.0 µg/ml) | [10] |
| MCF-7 (Breast) | 3.0 µg/ml | [10] | |||
| Compound 4 | Substituted benzylidene | HCT116 (Human Colon) | 1.88 | - | [3] |
| Compound 20 | Not specified | HCT116 & MCF7 | 19 & 18 µg/cm³ | - |[3] |
The data indicates that specific substitutions on the benzohydrazide backbone can lead to highly potent anticancer compounds, surpassing the efficacy of established drugs like 5-Fluorouracil in certain cell lines.[6]
Anti-inflammatory Activity
Chronic inflammation is a driver for many chronic diseases.[11] Plant-derived compounds and synthetic molecules are often explored for their ability to modulate key inflammatory pathways.[11][12] Bromo-substituted compounds have been investigated for their anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and the downregulation of signaling pathways such as NF-κB and MAPKs.[13]
Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for the key bioassays mentioned.
Protocol 1: Antimicrobial Susceptibility Test (Agar Disc/Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.[14]
-
Media Preparation : Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, sterilize by autoclaving, and pour into sterile Petri dishes.
-
Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Seeding : Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Compound Application :
-
Disc Diffusion : Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Well Diffusion : Cut wells (6 mm diameter) into the agar using a sterile cork borer and add a known concentration of the test compound solution into each well.
-
-
Controls : Use a disc/well with the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Amoxicillin) as a positive control.[14]
-
Incubation : Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[14]
-
Data Collection : Measure the diameter of the inhibition zone (in mm) around each disc/well. A larger zone indicates higher antimicrobial activity.
Protocol 2: Anticancer Activity (MTT Cytotoxicity Assay)
The MTT assay is a colorimetric method used to determine the viability and metabolic activity of cells, providing a measure of the compound's cytotoxic effects.[5]
-
Cell Seeding : Seed cancer cells (e.g., HCT116) in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability compared to the vehicle control. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth.[1]
Conclusion
The comparative analysis reveals that this compound is a versatile and promising scaffold for developing potent therapeutic agents. By modifying the N'-substituent, derivatives with significant and specific antimicrobial and anticancer activities can be generated. For instance, the 3-phenylallylidene derivative (Compound 22) showed remarkable anticancer activity against colon cancer cells, superior to standard drugs.[1][6] Similarly, other derivatives displayed potent antimicrobial effects against drug-resistant bacteria.[7] The structure-activity relationship appears to be heavily influenced by the electronic and steric properties of the substituents. Future research should focus on synthesizing a broader range of derivatives, exploring their mechanisms of action in greater detail, and conducting in vivo studies to validate the in vitro findings. The anti-inflammatory potential also warrants further investigation, as modulating inflammatory pathways is a key strategy in treating numerous diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. www2.ufjf.br [www2.ufjf.br]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
Spectroscopic Scrutiny: Confirming the Structure of 4-Bromo-3-methylbenzohydrazide through Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of 4-Bromo-3-methylbenzohydrazide. This guide presents a comparative analysis with 4-Bromobenzohydrazide, supported by experimental data and detailed protocols.
The precise structural confirmation of newly synthesized or isolated compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular architecture of compounds. This guide focuses on the spectroscopic analysis of this compound, a compound of interest in medicinal chemistry and material science. Through a detailed examination of its Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra, we provide a comprehensive approach to its structural verification. To enhance the confidence in structural assignment, a comparative analysis with the closely related compound, 4-Bromobenzohydrazide, is included.
Data Presentation: A Comparative Spectroscopic Overview
The following tables summarize the key spectroscopic data for this compound (predicted and typical values) and the experimentally determined data for the reference compound, 4-Bromobenzohydrazide.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Functional Group | This compound (Typical/Predicted) | 4-Bromobenzohydrazide (Experimental) |
| N-H Stretching (Amide) | 3300 - 3400 (two bands) | ~3305, ~3210 |
| C-H Stretching (Aromatic) | 3000 - 3100 | ~3050 |
| C-H Stretching (Aliphatic, -CH₃) | 2925, 2855 | - |
| C=O Stretching (Amide I) | ~1660 | ~1650 |
| N-H Bending (Amide II) | ~1530 | ~1535 |
| C=C Stretching (Aromatic) | 1600, 1480 | 1590, 1485 |
| C-N Stretching | ~1300 | ~1310 |
| C-Br Stretching | 600 - 800 | ~750 |
Table 2: UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) |
| This compound (Typical) | Ethanol | ~275 |
| 4-Bromobenzohydrazide (Experimental) | Ethanol | ~270 |
Table 3: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆
| Proton | This compound (Predicted) | 4-Bromobenzohydrazide (Experimental) |
| -NH₂ | ~4.5 (broad singlet, 2H) | ~4.5 (broad singlet, 2H) |
| -NH- | ~9.8 (broad singlet, 1H) | ~9.9 (broad singlet, 1H) |
| Aromatic H | ~7.8 (d, 1H), ~7.6 (s, 1H), ~7.5 (d, 1H) | ~7.7 (d, 2H), ~7.6 (d, 2H) |
| -CH₃ | ~2.4 (singlet, 3H) | - |
Table 4: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆
| Carbon | This compound (Predicted) | 4-Bromobenzohydrazide (Experimental) |
| C=O | ~165 | ~165 |
| Aromatic C-Br | ~120 | ~126 |
| Aromatic C-CH₃ | ~139 | - |
| Aromatic C-H | ~135, ~130, ~128 | ~131, ~129 |
| Aromatic C (quaternary) | ~132 | ~132 |
| -CH₃ | ~20 | - |
Experimental Workflow and Methodologies
The structural confirmation of this compound follows a logical workflow, integrating data from multiple spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis and structure confirmation of a synthesized compound.
Experimental Protocols
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
2. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed amount in a suitable UV-grade solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: A Shimadzu UV-1800 UV-Vis spectrophotometer or equivalent.
-
Data Acquisition: The spectrophotometer is first blanked with the solvent used for sample preparation. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent, equipped with a 5 mm broadband probe.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired with a spectral width of approximately 220 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
By following these detailed protocols and comparing the acquired data with the provided reference tables, researchers can confidently confirm the structure of this compound. The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural elucidation.
Assessing the Purity of Synthesized 4-Bromo-3-methylbenzohydrazide: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Bromo-3-methylbenzohydrazide. Furthermore, it contextualizes the compound's performance by comparing its potential biological activity with an established alternative, supported by experimental data and detailed protocols.
Performance Comparison: Antibacterial Activity
This compound belongs to the benzohydrazide class of compounds, which has been investigated for a range of biological activities, including antimicrobial effects. Derivatives of benzohydrazides have been shown to exhibit antibacterial properties, with some acting as inhibitors of bacterial DNA gyrase. DNA gyrase is a crucial enzyme for bacterial DNA replication, making it an attractive target for antibiotic development.
To provide a performance benchmark, we compare the potential antibacterial efficacy of this compound with Ciprofloxacin, a well-established fluoroquinolone antibiotic that also targets DNA gyrase.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound Derivative * | Salmonella Typhi (XDR) | 6.25[1] |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08[2] |
| Ciprofloxacin | Staphylococcus aureus | 0.6[2] |
*Note: Data for a closely related derivative, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, is used as a proxy for the potential activity of this compound. The pyrazine-2-carboxamide moiety is also found in antibacterial agents.[1]
Analytical Techniques for Purity Assessment
Ensuring the purity of synthesized this compound is critical for accurate biological evaluation. A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile.
| Analytical Technique | Principle | Information Obtained | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary and a mobile phase.[3] | Purity percentage, presence of impurities, retention time. | High resolution, sensitivity, and quantitative accuracy.[4] | Requires a reference standard for absolute quantification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities.[5] | Provides detailed structural information, can be quantitative (qNMR).[5][6] | Lower sensitivity compared to HPLC for trace impurities. |
| Mass Spectrometry (MS) | Ionization of the compound and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity and specificity for molecular weight determination. | May not be quantitative without appropriate standards and calibration. |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of benzohydrazides involves the reaction of the corresponding methyl ester with hydrazine hydrate.[1]
Materials:
-
Methyl 4-bromo-3-methylbenzoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of methyl 4-bromo-3-methylbenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) is taken in a round-bottom flask.
-
The mixture is refluxed in ethanol for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a sample solution of synthesized this compound in the mobile phase (approximately 1 mg/mL).
-
Set a gradient elution program, for example, starting with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.
-
Inject the sample and record the chromatogram.
-
Purity is calculated based on the relative peak area of the main component.
Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Dissolve an accurately weighed sample of this compound in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the expected signals of the compound and the presence of any impurity peaks.
Expected ¹H and ¹³C NMR Data (based on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide): [1]
-
¹H NMR (400 MHz, CDCl₃): δ ~7.5-7.7 (m, aromatic protons), ~2.4 (s, methyl protons). The hydrazide protons (-CONHNH₂) will appear as broad singlets.
-
¹³C NMR (101 MHz, CDCl₃): δ ~160-165 (C=O), ~120-140 (aromatic carbons), ~23 (methyl carbon).
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][8]
Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Proposed mechanism of action for this compound as a DNA gyrase inhibitor.
References
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]
A Comparative Guide to the Efficacy of 4-Bromo-3-methylbenzohydrazide: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vitro efficacy of 4-Bromo-3-methylbenzohydrazide and its derivatives, alongside a discussion of the potential for in vivo applications. Due to a lack of direct in vivo studies on this compound, this document outlines the standard experimental designs that would be employed for such evaluations, providing a framework for future research.
In Vitro Efficacy: Anticancer and Antibacterial Potential
Derivatives of this compound have demonstrated promising activity in preclinical in vitro studies, primarily exhibiting anticancer and antibacterial properties.
Anticancer Activity
A study on a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides revealed significant anticancer potential. One notable derivative exhibited potent cytotoxicity against the HCT116 human colon cancer cell line.
Table 1: In Vitro Anticancer Efficacy of a 4-Bromo-benzohydrazide Derivative
| Compound | Cell Line | IC50 (µM) | Standard Drug (IC50, µM) |
| 3/4-bromo-N'-(substituted benzylidene)benzohydrazide derivative | HCT116 | 1.20 | Tetrandrine (1.53), 5-Fluorouracil (4.6) |
Antibacterial Activity
A derivative of this compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has been synthesized and evaluated for its antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi). The compound demonstrated potent antibacterial effects.[1]
Table 2: In Vitro Antibacterial Efficacy of a 4-Bromo-3-methylphenyl Derivative
| Compound | Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | 6.25 | 17 |
Experimental Protocols: In Vitro Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (this compound or its derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Antibacterial Assay (Agar Well Diffusion Method)
This method is used to determine the susceptibility of bacteria to the test compound.
-
Bacterial Culture: A standardized inoculum of the target bacteria (e.g., XDR S. Typhi) is prepared.
-
Agar Plate Preparation: The bacterial inoculum is uniformly spread onto the surface of an agar plate.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific concentration of the test compound is added to each well.
-
Incubation: The plate is incubated under appropriate conditions for the bacteria to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
In Vivo Efficacy: A Prospective Outlook
Currently, there is no publicly available data on the in vivo efficacy of this compound. To evaluate its therapeutic potential in a living organism, standard preclinical animal models would be utilized.
Prospective In Vivo Anticancer Efficacy (Xenograft Model)
A human tumor xenograft model in immunocompromised mice is the gold standard for evaluating the in vivo efficacy of anticancer compounds.
Table 3: Prospective In Vivo Anticancer Study Design
| Parameter | Description |
| Animal Model | Immunocompromised mice (e.g., athymic nude or NOD/SCID) |
| Cell Line | Human cancer cell line (e.g., HCT116) |
| Tumor Implantation | Subcutaneous injection of cancer cells |
| Treatment Group | This compound (various doses) |
| Control Groups | Vehicle control, positive control (standard anticancer drug) |
| Administration Route | Intraperitoneal, oral, or intravenous |
| Dosing Schedule | Daily or other optimized schedule |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Body weight changes, survival analysis, biomarker analysis |
Prospective In Vivo Antibacterial Efficacy (Murine Infection Model)
To assess the in vivo antibacterial activity, a murine infection model would be employed.
Table 4: Prospective In Vivo Antibacterial Study Design
| Parameter | Description |
| Animal Model | Mice (e.g., BALB/c) |
| Bacterial Strain | Pathogenic bacteria (e.g., XDR S. Typhi) |
| Infection Model | Systemic (e.g., intraperitoneal injection) or localized (e.g., thigh infection) |
| Treatment Group | This compound (various doses) |
| Control Groups | Vehicle control, positive control (standard antibiotic) |
| Administration Route | Intraperitoneal, oral, or intravenous |
| Dosing Schedule | Single or multiple doses post-infection |
| Primary Endpoint | Reduction in bacterial load in target organs (e.g., spleen, liver) |
| Secondary Endpoints | Survival rate, clinical signs of illness |
Signaling Pathways and Experimental Workflow
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the observed anticancer and anti-inflammatory activities of similar brominated compounds, potential targets include pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: Potential signaling pathways affected by this compound.
The logical workflow for evaluating a novel compound like this compound from initial in vitro screening to in vivo validation is a critical process in drug development.
Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.
Conclusion
The available in vitro data suggests that derivatives of this compound possess promising anticancer and antibacterial activities. However, the lack of in vivo studies represents a significant knowledge gap. The experimental frameworks provided in this guide offer a roadmap for future research to validate these in vitro findings in preclinical animal models, a crucial step towards the potential clinical development of this class of compounds. Further investigation into the specific molecular targets and signaling pathways will be essential for a comprehensive understanding of their therapeutic potential.
References
Navigating the Selectivity Landscape: A Comparison Guide to the Cross-Reactivity of 4-Bromo-3-methylbenzohydrazide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their selectivity profile. While 4-Bromo-3-methylbenzohydrazide-based compounds have emerged as a promising scaffold in medicinal chemistry, comprehensive cross-reactivity data for this specific class is not yet widely available in published literature. This guide, therefore, provides a framework for researchers to assess the selectivity of their own this compound derivatives. It outlines potential off-target liabilities based on the broader benzohydrazide class, presents standardized experimental protocols for evaluating cross-reactivity, and offers a clear workflow for these investigations.
Understanding the Target Landscape of Benzohydrazides
Benzohydrazide derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1] This broad activity spectrum suggests that these compounds may interact with multiple biological targets. For instance, various benzohydrazide derivatives have been identified as inhibitors of enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase, monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE).[2][3] The hydrazide-hydrazone pharmacophore is a key structural feature responsible for many of these biological activities.
Given this, a systematic evaluation of off-target interactions is crucial to ensure the development of safe and effective drug candidates based on the this compound scaffold.
Quantitative Assessment of Cross-Reactivity: A Comparative Framework
To facilitate a clear comparison of selectivity, all quantitative data should be summarized in structured tables. Below are representative tables that researchers can use as a template to populate with their own experimental data.
Table 1: Representative Kinase Selectivity Profile of a Hypothetical this compound Compound (Compound X)
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| Primary Target | ||
| EGFR | 50 | 95 |
| Potential Off-Targets | ||
| VEGFR2 | 1,200 | 45 |
| PDGFRβ | 2,500 | 30 |
| Src | >10,000 | <10 |
| Abl | >10,000 | <10 |
| CDK2 | 8,000 | 15 |
| p38α | >10,000 | <5 |
Table 2: Representative Safety Screening Panel Profile of Compound X
| Target | Assay Type | % Inhibition @ 10 µM |
| Receptors | ||
| Adrenergic α1 | Radioligand Binding | 12 |
| Dopamine D2 | Radioligand Binding | 8 |
| Serotonin 5-HT2A | Radioligand Binding | 25 |
| Muscarinic M1 | Radioligand Binding | <5 |
| Ion Channels | ||
| hERG | Patch Clamp | 18 |
| Nav1.5 | Radioligand Binding | 9 |
| Cav1.2 | Radioligand Binding | <5 |
| Enzymes | ||
| COX-1 | Enzymatic | 40 |
| COX-2 | Enzymatic | 35 |
| MAO-A | Enzymatic | 65 |
| AChE | Enzymatic | 20 |
Experimental Protocols for Cross-Reactivity Assessment
Detailed and standardized methodologies are essential for generating reproducible and comparable cross-reactivity data.
In Vitro Kinase Profiling
This assay determines the inhibitory activity of a compound against a broad panel of protein kinases.
Protocol: Radiometric Kinase Assay [4]
-
Compound Preparation : Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup : In a 96-well or 384-well plate, add the specific kinase, its corresponding peptide or protein substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Addition : Add the diluted test compound to the reaction wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Initiation of Reaction : Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination : Stop the reaction by adding a solution like phosphoric acid.
-
Separation : Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through. Wash the wells to remove unbound radioactivity.
-
Detection : Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Broad Panel Safety Screening (e.g., Eurofins SafetyScreen Panels)
These panels assess the interaction of a compound with a wide range of non-kinase targets, including GPCRs, ion channels, transporters, and other enzymes.[5][6]
Protocol: General Radioligand Binding Assay [5]
-
Target Preparation : Prepare cell membranes or purified receptors that express the target of interest.
-
Reaction Mixture : In a microplate, combine the target preparation, a specific radioligand for the target, and the assay buffer.
-
Compound Addition : Add the test compound at a standard screening concentration (e.g., 10 µM).
-
Incubation : Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand : Rapidly filter the reaction mixture through a filter mat to trap the membranes with the bound radioligand.
-
Washing : Wash the filters to remove any unbound radioligand.
-
Detection : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control. A significant inhibition (typically >50%) indicates a potential interaction.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[7][8]
Protocol: Western Blot-Based CETSA [9]
-
Cell Culture and Treatment : Culture cells to an appropriate confluency. Treat the cells with the test compound or vehicle (DMSO) for a specific duration.
-
Heating : Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler to create a temperature gradient. Cool the tubes to room temperature.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Sample Preparation for Western Blot : Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples.
-
Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by a secondary antibody.
-
Detection : Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Data Analysis : Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a logical workflow for assessing the cross-reactivity of a novel compound.
Hypothetical Signaling Pathway: EGFR Inhibition
As some benzohydrazide derivatives are known to target EGFR, the following diagram illustrates the EGFR signaling pathway and the point of inhibition.
By systematically applying these experimental approaches and analytical frameworks, researchers can build a comprehensive cross-reactivity profile for their this compound-based compounds, enabling the selection of candidates with the most promising selectivity for further development.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
Comparative Analysis of 4-Bromo-3-methylbenzohydrazide Derivatives in Antimicrobial and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for derivatives of 4-Bromo-3-methylbenzohydrazide, focusing on their potential as antimicrobial and anticancer agents. Due to a scarcity of direct experimental data for this compound, this report focuses on its closely related derivatives, offering insights into their structure-activity relationships and therapeutic potential.
Executive Summary
Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of a bromo-methyl substituent on the phenyl ring is anticipated to modulate these activities. This guide synthesizes available data on the synthesis, characterization, and biological evaluation of various this compound derivatives and related structures, providing a framework for future research and development in this area.
Data Presentation
Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected benzohydrazide derivatives, including minimum inhibitory concentration (MIC) and zone of inhibition data.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 5a | S. Typhi (XDR) | 50,000 | 14 | [1] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 5b | S. Typhi (XDR) | 25,000 | 14 | [1] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 5c | S. Typhi (XDR) | 12,500 | 15 | [1] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 5d | S. Typhi (XDR) | 6,250 | 17 | [1] |
| Ciprofloxacin (Standard) | S. Typhi (XDR) | - | Not specified | [1] |
Anticancer Activity
The following table presents the in vitro anticancer activity of various bromo-benzohydrazide derivatives against different cancer cell lines, expressed as IC50 values.
| Compound/Derivative | Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| 3/4-bromo-N'-(substituted benzylidene)benzohydrazide 22 | HCT116 | 1.20 | Tetrandrine | 1.53 | [2] |
| 5-Fluorouracil | 4.6 | [2] | |||
| 3-benzylidene 4-Bromo isatin derivative 5g | HepG2 | 4.39 | - | - | [3] |
| K562 | 6.18 | - | - | [3] | |
| N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide | PC-3 | 1.32 | Paclitaxel | - | [4] |
| MCF-7 | 2.99 | [4] | |||
| HT-29 | 1.71 | [4] |
Experimental Protocols
Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
A general two-step synthesis for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation via Suzuki coupling is described below.[5]
Step 1: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methyl aniline (1.0 eq) in dichloromethane (DCM), 4-dimethylaminopyridine (DMAP) (0.2 eq) is added.
-
The reaction mixture is cooled to 0 °C.
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) is added, and the reaction is stirred under an inert atmosphere, allowing it to warm to room temperature.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is dried over sodium sulfate and purified by column chromatography.
Step 2: Suzuki Coupling for Arylated Derivatives
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), an appropriate aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq) are combined in a Schlenk tube.
-
A 10:1 mixture of 1,4-dioxane and water is added under an argon atmosphere.
-
The reaction mixture is heated to 90 °C for 24 hours.
-
After cooling, the mixture is extracted with ethyl acetate, dried, and purified by column chromatography.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds is determined using the agar well diffusion method.[6]
-
A standardized inoculum of the test microorganism (approximately 10^6 colony-forming units (CFU)/mL) is uniformly spread on the surface of a sterile nutrient agar plate.
-
Wells of a fixed diameter are punched into the agar.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
A well containing only the solvent serves as a negative control, and a standard antibiotic is used as a positive control.
-
The plates are incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for another 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
Synthesis Workflow
References
- 1. PubChemLite - this compound (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lsdjmr.com [lsdjmr.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-3-methylbenzohydrazide: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 4-Bromo-3-methylbenzohydrazide are critical for maintaining a secure research environment and ensuring regulatory adherence. This document provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, from initial handling to final collection.
Immediate Safety and Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential hazards. While a comprehensive toxicological profile is not fully established, it is classified as an irritant, potentially causing skin, eye, and respiratory irritation. As a prudent measure, it should be treated as a hazardous substance.
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Warning | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Warning | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Warning | May cause respiratory irritation. |
Note: This table is a summary of potential hazards based on related compounds and general chemical safety principles. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]
Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid this compound, as well as any solutions or materials contaminated with it, must be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[1][4] It should be collected separately to avoid unintended reactions. For instance, keep it separate from strong oxidizing agents and acids.
Container Selection and Labeling:
-
Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. For liquid waste (e.g., solutions containing the compound), use a leak-proof container with a secure screw-top cap.[1][4]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1] Note the date when the first waste was added to the container.
Storage of Chemical Waste:
-
Designated Satellite Accumulation Area: Store the sealed waste container in a designated and properly marked satellite accumulation area within the laboratory.[4][5]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]
-
Safe Storage Conditions: Keep the waste container closed except when adding waste.[1] Store it in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.
Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2][6]
-
Collect Rinsate: The first rinsate is considered hazardous waste and must be collected and disposed of with the chemical waste.[1] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: After thorough cleaning, deface or remove the original label from the container before disposing of it as non-hazardous waste or recycling, in accordance with institutional policies.[1][6]
Spill Management:
-
Minor Spills: For small spills, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material like vermiculite or sand.[7] Collect the contaminated absorbent material into a designated hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately.
Arranging for Waste Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for a period defined by your institution's policy (often not exceeding one year), contact your EHS department to arrange for a hazardous waste pickup.[1][4][5]
Disposal Workflow Diagram
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Logistical Information for Handling 4-Bromo-3-methylbenzohydrazide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 4-Bromo-3-methylbenzohydrazide. Adherence to strict safety protocols and operational plans minimizes risks and ensures the integrity of experimental work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Chemical Identifier:
-
Product Name: 4-BROMO-3-METHYLBENZHYDRAZIDE
-
Molecular Formula: C8H9BrN2O[2]
-
Molecular Weight: 229.07 g/mol [2]
Hazard Assessment and Engineering Controls
All work involving this compound must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[5][7] The work area should be clearly designated for hazardous substance use, and access should be restricted to authorized personnel.[7] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.[7]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[7][8] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][9] Always inspect gloves for integrity before use. |
| Eyes | Safety goggles or a face shield | Must be worn to protect from splashes and vapors.[3][5] |
| Body | Flame-resistant lab coat | A lab coat made of 100% cotton or other flame-resistant material should be worn and fully buttoned.[3] |
| Feet | Closed-toe shoes | Shoes should fully cover the feet.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to cleanup.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. safety.charlotte.edu [safety.charlotte.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
